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Ethylene glycol-(OD)2

Cat. No.: B1609830
CAS No.: 2219-52-5
M. Wt: 64.08 g/mol
InChI Key: LYCAIKOWRPUZTN-NMQOAUCRSA-N
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Description

Contextual Significance of Isotopic Substitution in Chemical Systems

Isotopic substitution involves the replacement of an atom in a molecule with one of its isotopes, which are atoms of the same element that have a different number of neutrons. libretexts.org This seemingly minor change in mass can have significant consequences for the molecule's behavior. The primary and secondary kinetic isotope effects (KIEs) are prime examples of this, where the rate of a chemical reaction can be altered by isotopic substitution at or near the reactive site. numberanalytics.comlibretexts.org These effects are invaluable for elucidating reaction mechanisms, as they can help identify the rate-determining step and the nature of the transition state. libretexts.org

Beyond kinetics, isotopic substitution profoundly impacts a molecule's vibrational properties. The frequency of a vibrational mode is dependent on the masses of the atoms involved; therefore, substituting a lighter atom with a heavier one will lead to a decrease in the vibrational frequency. This shift is readily observable in spectroscopic techniques such as infrared (IR) and Raman spectroscopy, allowing for the precise assignment of vibrational modes and a more detailed understanding of molecular structure and bonding. scispace.comoup.com In some cases, isotopic substitution can even lead to fundamental changes in the nature of chemical bonding itself. ubc.caresearchgate.net

Role of Ethylene (B1197577) Glycol as a Fundamental Diol Model System

Ethylene glycol (ethane-1,2-diol) is the simplest diol, a class of organic compounds containing two hydroxyl (-OH) groups. wikipedia.org Its structural simplicity, with a two-carbon backbone, belies a rich and complex conformational landscape. The molecule can exist in a variety of conformations due to rotation around the C-C and C-O bonds. youtube.comacs.orgresearchgate.net The relative stability of these conformers is governed by a delicate interplay of steric effects, dipole-dipole interactions, and, most importantly, intramolecular hydrogen bonding. jchemrev.comyoutube.comyoutube.com

The presence of two hydroxyl groups allows for the formation of an intramolecular hydrogen bond in the gauche conformation, where one hydroxyl group acts as a hydrogen bond donor and the other as an acceptor. jchemrev.comyoutube.com This interaction significantly stabilizes the gauche conformer relative to the anti-conformer, a phenomenon that has been the subject of numerous experimental and theoretical studies. youtube.comyoutube.comacs.org This makes ethylene glycol an excellent model system for studying the fundamental nature of hydrogen bonding, an interaction that is ubiquitous and crucial in chemistry and biology. Furthermore, its ability to form extensive intermolecular hydrogen bond networks in the liquid state makes it a valuable model for understanding the structure and dynamics of associated liquids. jchemrev.compku.edu.cnasianpubs.org

Academic Rationale for Hydroxyl Deuteration (Ethylene Glycol-(OD)2) in Mechanistic and Structural Investigations

The specific deuteration of the hydroxyl groups in ethylene glycol to form this compound offers several key advantages for scientific investigation. The significant mass difference between protium (B1232500) (¹H) and deuterium (B1214612) (²H) leads to a pronounced isotopic effect on the vibrational frequencies of the O-D bonds compared to the O-H bonds. rsc.orgrsc.org This large shift in the IR and Raman spectra simplifies the assignment of vibrational modes associated with the hydroxyl groups, disentangling them from other molecular vibrations and allowing for a more focused study of their behavior. scispace.comoup.com

Chemical and Physical Properties of this compound

The substitution of protium with deuterium in the hydroxyl groups of ethylene glycol results in a molecule with distinct physical and chemical properties. These differences, while subtle, are significant in various research applications.

PropertyValue
CAS Number 2219-52-5 nih.gov
Molecular Formula C2H4D2O2 glpbio.com
Molecular Weight 64.08 g/mol nih.govglpbio.com
Appearance Liquid sigmaaldrich.com
Density 1.148 g/mL at 25 °C sigmaaldrich.com
Boiling Point 196-198 °C sigmaaldrich.com
Melting Point -13 °C armar-europa.de
Flash Point 110 °C (closed cup) sigmaaldrich.com
Isotopic Purity Typically ≥98 atom % D sigmaaldrich.com

Spectroscopic Properties of this compound

Spectroscopic analysis is a cornerstone of the investigation of this compound, providing detailed insights into its structure and dynamics. The isotopic substitution has a profound and informative effect on the molecule's spectra.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy is particularly sensitive to isotopic substitution. The replacement of the hydroxyl hydrogens with deuterium leads to a significant red-shift (lowering of frequency) of the O-H stretching and bending vibrations.

O-D Stretching Vibration: The O-H stretching vibration in non-deuterated ethylene glycol is typically observed in the region of 3200-3600 cm⁻¹. In this compound, this vibration shifts to a lower frequency, which is a direct consequence of the increased mass of deuterium. This clear separation of the O-D vibrational modes from other modes, such as C-H stretching, simplifies spectral interpretation. scispace.comoup.com

Vibrational Mode Coupling: The deuteration of the hydroxyl groups can also influence the coupling between different vibrational modes in the molecule. This can lead to subtle shifts in the frequencies of other vibrations, providing further information about the intramolecular interactions. rsc.orgrsc.org

Conformational Sensitivity: The vibrational frequencies of the O-D groups are sensitive to the conformational state of the molecule (gauche vs. anti). This allows vibrational spectroscopy to be used to study the conformational equilibrium and the energetics of intramolecular hydrogen bonding. aip.org

Rotational Spectroscopy

Rotational spectroscopy provides highly precise information about the moments of inertia of a molecule, which in turn allows for the determination of its three-dimensional structure with high accuracy.

Determination of Molecular Geometry: By analyzing the rotational spectra of this compound and other isotopologues, researchers can precisely determine bond lengths and bond angles in the different conformers of the molecule. acs.orgacs.org

Conformational Analysis: The rotational spectra of the different conformers of this compound are distinct, allowing for the unambiguous identification and characterization of each conformer present in the gas phase. researchgate.netacs.org This has been crucial in establishing the relative stabilities of the gauche and anti conformers. acs.org

Large Amplitude Motions: The rotational spectra are also sensitive to large-amplitude internal motions, such as the torsion around the C-C bond. The analysis of these spectral features provides detailed information about the potential energy surface governing these motions. rsc.orgacs.org

Conformational Analysis of this compound

The conformational landscape of ethylene glycol is a topic of significant research interest, and the study of its deuterated analogue provides valuable insights.

Gauche vs. Anti Conformers

Ethylene glycol can exist in two primary conformations: gauche and anti, which are defined by the dihedral angle of the O-C-C-O backbone.

Gauche Conformer: In the gauche conformation, the two hydroxyl groups are in proximity, allowing for the formation of an intramolecular hydrogen bond. This interaction provides significant stabilization to this conformer. youtube.comyoutube.com

Anti Conformer: In the anti conformation, the two hydroxyl groups are positioned on opposite sides of the C-C bond, preventing the formation of an intramolecular hydrogen bond. youtube.comyoutube.com

Experimental and computational studies have shown that the gauche conformer is the most stable form of ethylene glycol in the gas phase due to the stabilizing effect of the intramolecular hydrogen bond. acs.orgresearchgate.net

Influence of Deuteration on Conformational Equilibrium

The substitution of hydrogen with deuterium in the hydroxyl groups has a subtle but measurable effect on the conformational equilibrium. The zero-point vibrational energy (ZPVE) of the O-D bond is lower than that of the O-H bond. This difference in ZPVE can slightly alter the relative energies of the gauche and anti conformers. While the effect is generally small, it can be detected through high-resolution spectroscopic techniques and provides a sensitive probe of the potential energy surface. rsc.orgrsc.org

Hydrogen Bonding in this compound

Hydrogen bonding is a defining feature of ethylene glycol's chemistry, and this compound is an ideal system for studying this interaction in detail.

Intramolecular Hydrogen Bonding

As mentioned previously, the gauche conformer of this compound is stabilized by an intramolecular hydrogen bond, where one deuteroxyl group acts as the donor and the other as the acceptor.

Spectroscopic Signature: The formation of the intramolecular hydrogen bond leads to a red-shift and broadening of the O-D stretching vibration in the infrared spectrum. rsc.org The magnitude of this shift provides a measure of the strength of the hydrogen bond.

NBO Analysis: Natural Bond Orbital (NBO) analysis, a computational method, can be used to quantify the strength of the intramolecular hydrogen bond by examining the interaction between the lone pair of the acceptor oxygen and the antibonding orbital of the O-D bond of the donor group. researchgate.net

Intermolecular Hydrogen Bonding

In the condensed phase (liquid or solid), this compound molecules form an extensive network of intermolecular hydrogen bonds.

Liquid Structure: The structure and dynamics of liquid ethylene glycol are dominated by these intermolecular hydrogen bonds. Spectroscopic studies of this compound in various solvents have provided insights into the nature of solute-solute and solute-solvent hydrogen bonding interactions. pku.edu.cnasianpubs.org

Cluster Studies: The study of small clusters of this compound with water or other molecules in the gas phase provides a bottom-up approach to understanding the complexities of intermolecular hydrogen bonding. aip.orgresearchgate.net These studies have revealed how the addition of water molecules can disrupt or rearrange the intramolecular and intermolecular hydrogen bonds within ethylene glycol aggregates. researchgate.net

Research Applications of this compound

The unique properties of this compound make it a valuable tool in a variety of research areas.

Mechanistic Studies in Catalysis

The deuteration of the hydroxyl groups is instrumental in elucidating reaction mechanisms in catalysis.

Bond Scission Pathways: By tracking the evolution of deuterium-labeled products during catalytic reactions, researchers can determine the sequence of bond-breaking events. For example, studies on the decomposition of ethylene glycol on metal surfaces have used this compound to show that O-H (or O-D) bond cleavage is the initial step in the reaction. researchgate.netrsc.org

Kinetic Isotope Effects: The measurement of kinetic isotope effects when this compound is used as a reactant can help to identify the rate-determining step of a catalytic cycle and provide insights into the structure of the transition state. libretexts.org

Probing Interfacial Phenomena

Sum-frequency generation (SFG) vibrational spectroscopy is a surface-sensitive technique that can be used to study the structure and orientation of molecules at interfaces. The use of deuterated ethylene glycol derivatives in SFG studies has provided valuable information about the behavior of these molecules at polymer surfaces, which is relevant to applications such as adhesion. nih.gov

Astrochemistry

Ethylene glycol has been detected in various astronomical environments, including star-forming regions and comets. aip.org The study of the rotational spectra of its deuterated isotopologues, including this compound, is crucial for several reasons:

Detection in Space: The precise laboratory measurement of the rotational spectra of deuterated ethylene glycol allows for its potential detection in interstellar space using radio telescopes. acs.org

Formation Mechanisms: The relative abundance of deuterated molecules in space can provide clues about the chemical pathways by which they are formed and the physical conditions of the environments in which they reside. The observation of deuterated isotopologues of ethylene glycol could offer insights into its formation mechanism on dust grains in the interstellar medium. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H6O2 B1609830 Ethylene glycol-(OD)2 CAS No. 2219-52-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-dideuteriooxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6O2/c3-1-2-4/h3-4H,1-2H2/i3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYCAIKOWRPUZTN-NMQOAUCRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]OCCO[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20450700
Record name Ethylene glycol-(OD)2
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Molecular Weight

64.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2219-52-5
Record name 1,2-Ethanediol-d2
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Record name Ethylene glycol-(OD)2
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Record name 2219-52-5
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Synthetic Methodologies and Isotopic Labeling Strategies for Ethylene Glycol Od 2

Protocols for Site-Specific Deuteration of Hydroxyl Groups (–OD)

The most common and straightforward method for the site-specific deuteration of the hydroxyl groups in ethylene (B1197577) glycol to form ethylene glycol-(OD)2 involves direct exchange with deuterium (B1214612) oxide (D₂O). acs.org This process leverages the lability of the hydroxyl protons.

A typical laboratory-scale protocol involves mixing ethylene glycol with heavy water (D₂O), often in a 1:1 molar ratio. acs.org To drive the equilibrium towards the deuterated product, the resulting HDO and H₂O, along with any excess D₂O, are subsequently removed, typically by pumping the sample. acs.org This procedure can be repeated to achieve higher levels of deuteration.

For industrial-scale or more specialized applications, catalytic H/D exchange is employed. This can involve:

Heterogeneous Catalysis: Using catalysts like platinum (Pt) or palladium (Pd) on a support such as alumina (B75360) (Al₂O₃) at elevated temperatures (150–250°C) and pressures (5–15 MPa). The ethylene glycol adsorbs onto the catalyst surface, facilitating the exchange of hydroxyl hydrogens with deuterium from D₂O.

Homogeneous Catalysis: Recent advancements have utilized ruthenium supported on manganese-based metal-organic frameworks (MnBDC) for efficient hydrogen isotope exchange (HIE). Thermocatalytic HIE with deuterium gas (D₂) at 150°C can achieve high deuteration levels. Electrocatalytic HIE in a deuterated electrolyte like D₂SO₄ offers a milder, room-temperature alternative.

Achievement and Verification of High Isotopic Purity

Achieving high isotopic purity is critical for many applications. Commercial suppliers of this compound typically report isotopic purities of 98 atom % D or higher. sigmaaldrich.comscientificlabs.comisotope.comkanto.co.jp

Verification of Isotopic Purity: The level of deuteration is commonly verified using analytical techniques such as:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ²H NMR are powerful tools to confirm the substitution of hydrogen with deuterium. In the ¹H NMR spectrum of a successfully deuterated sample, the signal corresponding to the hydroxyl protons will be significantly diminished or absent, while a corresponding signal will appear in the ²H NMR spectrum. fz-juelich.de

Mass Spectrometry (MS): Mass spectrometry can confirm the incorporation of deuterium by the shift in the molecular weight of the compound. This compound will show a mass shift of M+2 compared to its non-deuterated counterpart. sigmaaldrich.comscientificlabs.com

Infrared (IR) Spectroscopy: The O-H stretching vibration in the IR spectrum will be replaced by a characteristic O-D stretching vibration at a lower frequency due to the heavier mass of deuterium. nih.gov

Synthesis and Characterization of Carbon-Deuterated Isotopologues (e.g., HOCD₂CD₂OH)

The synthesis of carbon-deuterated ethylene glycol, such as HOCD₂CD₂OH (ethylene-d₄ glycol), requires more complex synthetic routes than simple H/D exchange.

One established method involves a two-step process starting from a deuterated precursor:

Preparation of 1,2-dibromoethane-d₄: This intermediate is synthesized from d₂-acetylene (CDCD) and deuterium bromide (DBr) or by the bromination of ethylene-d₄ (CD₂=CD₂) with bromine (Br₂) in a solvent like carbon tetrachloride. tandfonline.com

Hydrolysis to Ethylene-d₄ Glycol: The resulting 1,2-dibromoethane-d₄ is then hydrolyzed to form HOCD₂CD₂OH. This can be achieved by treatment with aqueous potassium acetate (B1210297) to form the diacetate, followed by transesterification. cdnsciencepub.com

Another approach is the catalytic oxidation of d₄-ethylene (CD₂=CD₂) using atmospheric oxygen over a silver catalyst to produce d₄-ethylene oxide, which is subsequently hydrated to HOCD₂CD₂OH. tandfonline.com

Preparation and Isolation of Mono-deuterated Species (e.g., CH₂OD–CH₂OH)

The preparation of mono-deuterated ethylene glycol (CH₂OD–CH₂OH) typically results from the partial deuteration of ethylene glycol. By controlling the stoichiometry of D₂O used in the direct exchange method described in section 2.1, a mixture containing the mono-deuterated species, the di-deuterated species (CH₂OD–CH₂OD), and the non-deuterated starting material can be obtained. acs.org

The isolation of the specific mono-deuterated species from this mixture can be challenging due to their similar physical properties. However, their presence and distinct conformers can be identified and characterized using high-resolution spectroscopic techniques. For instance, rotational spectroscopy has been successfully employed to distinguish between the aGg′ and gGg′ conformers of CH₂OH–CH₂OD and CH₂OD–CH₂OH in the gas phase. acs.orgresearchgate.net The analysis of the rotational spectra allows for the identification of each species and can even reveal interactions between them, such as Coriolis coupling. researchgate.net

Mechanistic Studies of Deuterium Exchange Processes

The study of deuterium exchange processes in ethylene glycol provides fundamental insights into reaction mechanisms. The exchange of hydroxyl protons is a classic example of an acid-base catalyzed process. mdpi.com In the presence of a deuterium source like D₂O, the exchange proceeds through protonation (or deuteration) of the oxygen atom, followed by the loss of a proton (or deuteron) to the solvent.

Mechanistic studies of H/D exchange on the carbon backbone are more complex and often involve metal catalysts. For instance, studies on the deuteration of alcohols using manganese and iron pincer catalysts suggest a mechanism involving the formation of an amido-complex with a base, which initiates the catalytic cycle. mdpi.com The alcohol is oxidized to the corresponding aldehyde, which is then reduced by a deuterated metal complex formed through H/D exchange on the catalyst with D₂O. mdpi.com

In the gas phase, studies on the H-D exchange in the alkoxide anions of ethylene glycol have suggested a novel hydrogen-bridging mechanism to explain the observed exchange with D₂ gas. osti.gov

The investigation of kinetic isotope effects (KIE) is a powerful tool in these mechanistic studies. For example, a primary kinetic isotope effect was observed in the oxidation of d₄-ethylene glycol (HOCD₂CD₂OH), indicating that the scission of a C-H (or C-D) bond is the rate-limiting step in that reaction. researchgate.net

Advanced Spectroscopic Characterization and Elucidation of Ethylene Glycol Od 2

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful method for probing the molecular structure and bonding within Ethylene (B1197577) glycol-(OD)2. These studies have been crucial in confirming the molecule's predominant conformation and understanding the effects of phase and temperature on its vibrational behavior.

Infrared spectroscopy of Ethylene glycol-(OD)2 has provided detailed insights into its fundamental vibrations, particularly in condensed and crystalline phases. The isotopic substitution helps to clearly distinguish the O-D motions from other vibrations within the molecule.

The vibrational spectrum of this compound has been thoroughly analyzed in the liquid and solid (crystalline) states. cdnsciencepub.comoup.com Studies confirm that in all phases—vapor, liquid, and solid—the molecule predominantly exists in a gauche conformation, stabilized by an intramolecular hydrogen bond. cdnsciencepub.comcdnsciencepub.com This contrasts with some other 1,2-disubstituted ethanes. The assignments for the fundamental vibrations are based on the comparison of spectra across different phases and with other isotopic molecules like (CH₂OH)₂ and (CD₂OH)₂. cdnsciencepub.comcdnsciencepub.com

In the crystalline state, the broader absorption bands observed in the liquid phase often become sharper and may split into multiple components due to crystal field effects. cdnsciencepub.com Normal coordinate treatments have been employed for ethylene glycol and its deuterated derivatives to establish and confirm the vibrational assignments. oup.comoup.com

Below is a table summarizing the key infrared absorption bands and their assignments for this compound in different phases.

Table 1: Infrared Spectral Data and Vibrational Assignments for this compound (frequencies in cm⁻¹)

Vapor (63 °C) Liquid Solid (-186 °C) Assignment
2968 2950 2960, 2940 CH₂ stretching
2900 2885 2890, 2870 CH₂ stretching
2720 2475 2405 OD stretching
1475 1465 1475, 1460 CH₂ scissoring
1360 1375 1380, 1360 CH₂ wagging
1240 1215 1215, 1200 CH₂ twisting
- 1340 - OH bending (impurity)
1090 1088 1085 CO stretching
1050 1046 1040 C-C stretching
966 980 990, 970 OD bending
880 880 885, 875 CH₂ rocking
840 - - OD bending
520 520 525 CCO bending

Data sourced from Reference cdnsciencepub.com

The far-infrared (FIR) spectral region is particularly important for studying low-frequency vibrations, such as torsional modes and skeletal bending. For this compound, this region is dominated by the three interacting torsional motions: the internal rotation of the two hydroxyl (-OD) groups and the torsion around the central C-C bond. rsc.orgrsc.org

Computational studies using highly correlated ab initio methods have been instrumental in understanding the complex FIR spectrum. rsc.orgrsc.org These theoretical approaches help in assigning the low-lying vibrational levels up to 550 cm⁻¹. rsc.org Experimental FIR spectra, although sometimes of low resolution, have identified prominent Q branches around 375 cm⁻¹, 325 cm⁻¹, 230 cm⁻¹, and 210 cm⁻¹, which have been assigned to the torsional motions of the stable gauche conformer. rsc.org The hindered rotation of the two halves of the molecule around the C-C axis is expected to be the lowest frequency fundamental mode, with absorption observed in the 200-250 cm⁻¹ range. cdnsciencepub.com The analysis of this region is complicated by significant tunneling splittings due to the anisotropy of the potential energy surface. researchgate.net Advanced spectroscopic analysis of the rotational spectrum, extending up to 450 GHz, has been crucial for a more detailed understanding of the FIR region. acs.org

The substitution of deuterium (B1214612) for hydrogen in the hydroxyl groups leads to a significant shift of the corresponding stretching and bending vibrations to lower frequencies, a phenomenon that aids in their unambiguous assignment.

The O-D stretching vibration in this compound gives rise to a characteristic band in the infrared spectrum. In the vapor phase, this band is observed around 2720 cm⁻¹. cdnsciencepub.com Upon condensation to the liquid and solid phases, this band shifts to significantly lower frequencies (2475 cm⁻¹ in liquid and 2405 cm⁻¹ in the crystalline state) and becomes broader. cdnsciencepub.comoup.com This large shift is a direct consequence of intermolecular hydrogen (or in this case, deuterium) bonding in the condensed phases.

The O-D bending modes are also clearly identified. One such mode is found at 966 cm⁻¹ in the vapor phase, shifting to around 980 cm⁻¹ in the liquid and splitting into two components (990 and 970 cm⁻¹) in the solid state. cdnsciencepub.com Another O-D bending vibration is identified at 840 cm⁻¹, showing the expected deuteration shift (a factor of 1.39 compared to the O-H equivalent). cdnsciencepub.com The frequency of these bending vibrations is noted to be strongly shifted towards higher frequencies compared to molecules without intramolecular hydrogen bonds, providing further evidence for the chelated gauche structure. cdnsciencepub.com

The infrared spectrum of this compound exhibits marked changes with temperature and phase, reflecting alterations in molecular environment and intermolecular interactions. cdnsciencepub.comcdnsciencepub.com

Vapor to Liquid/Solid Transition: As the compound transitions from the vapor phase to the liquid phase, the most notable change is the significant broadening and red-shifting of the O-D stretching band, indicative of the formation of strong intermolecular deuterium bonds. cdnsciencepub.com Other bands associated with skeletal motions also show shifts and changes in shape.

Liquid to Crystalline Transition: Upon cooling from the liquid to the crystalline solid state (at -186 °C), the broad absorption bands characteristic of the liquid phase resolve into sharper, more defined peaks. cdnsciencepub.com Furthermore, many of these peaks split into multiple components. This splitting is attributed to crystal field effects, where the symmetry of the molecule is lowered in the ordered crystalline lattice, and intermolecular interactions become more specific. cdnsciencepub.com For instance, the CH₂ stretching and scissoring bands, as well as the OD bending mode, all show clear splitting in the solid-phase spectrum. cdnsciencepub.com Temperature-dependent studies of similar systems show that bands corresponding to crystalline phases decrease in intensity with increasing temperature, while bands for amorphous phases increase. nih.gov

This phase and temperature-dependent behavior confirms that while the intramolecularly hydrogen-bonded gauche form is stable across all phases, the nature and strength of intermolecular interactions change significantly. cdnsciencepub.comcdnsciencepub.com

Raman spectroscopy provides complementary information to infrared spectroscopy, particularly for vibrations that are weakly active or inactive in the IR spectrum. For molecules with a center of symmetry, Raman and IR activities are mutually exclusive. While the gauche conformer of this compound lacks a center of symmetry, a comparative analysis of both spectra is still crucial for a complete vibrational assignment. ias.ac.in

Studies on liquid ethylene glycol have shown that its Raman spectrum is characterized by several key bands. ias.ac.inresearchgate.net For the deuterated species, the assignments are aided by the expected isotopic shifts. The Raman spectra of ethylene glycol and its deuterated derivatives have been used in conjunction with IR data to perform normal coordinate analyses, solidifying the vibrational assignments. oup.comoup.com

The Raman spectra of aqueous solutions of ethylene glycol indicate that the conformation of the diol does not change significantly upon dissolution in water. nih.govresearchgate.net Key Raman bands for liquid ethylene glycol include those assigned to C-C stretching, C-O stretching, and CH₂ bending modes. researchgate.net For this compound, the corresponding deuterated modes would be observed at shifted frequencies. For example, the strong coupling between C-O and C-C stretching modes gives rise to bands around 1040-1090 cm⁻¹ in the IR spectrum cdnsciencepub.com, and related features are expected in the Raman spectrum. The CH₂ rocking vibrations are observed as a doublet in the infrared spectrum, and these have nearly the same frequencies in the Raman spectrum of the liquid. cdnsciencepub.com

Raman Spectroscopy

Detailed Vibrational Analysis in Liquid and Solid States

Vibrational spectroscopy is a powerful tool for investigating the molecular structure and bonding within ethylene glycol and its deuterated analogues. Computational analyses of the far-infrared spectra of deuterated ethylene glycol isotopologues, including CH2OD–CH2OD, have been conducted using highly correlated ab initio methods. rsc.orgresearchgate.net These studies reveal the intricate rovibrational energy level distributions that arise from the molecule's three internal rotations and the formation of weak intramolecular hydrogen bonds, which lead to highly asymmetrical stable structures. rsc.orgresearchgate.net

The vibrational properties of ethylene glycol are of significant interest in chemistry and biochemistry. arxiv.orgnih.gov Recent studies have employed quantum mechanical methods like Vibrational Self-Consistent Field and Virtual-State Configuration Interaction (VSCF/VCI) to analyze the complex experimental spectrum of ethylene glycol. arxiv.orgnih.gov These advanced computational approaches have been shown to provide results of comparable accuracy to experimental data, particularly for the high-frequency OH- and CH-stretching regions of the spectrum. arxiv.orgnih.gov Such analyses have identified phenomena like Fermi resonances within the CH-stretching band, highlighting the necessity of a quantum mechanical treatment to accurately describe the vibrational features of even seemingly simple molecules like ethylene glycol. arxiv.orgnih.gov

Interactive Data Table: Calculated Low-Lying Vibrational Levels for CH2OD–CH2OD (J=0)
ConformerEnergy Range (cm⁻¹)Description
G1 (aGg')0.0 - 0.3Eight components localized in the G1 conformation.
G2 (gGg')138.1 - 138.4Eight sublevels localized in the G2 conformation.

This table showcases the variationally obtained low-lying vibrational levels for the CH2OD–CH2OD isotopologue, demonstrating the energy splitting between the two most stable conformers. rsc.orgresearchgate.net

Correlation of Spectral Features with Rotational Isomerism and Conformer Populations

Ethylene glycol can exist in several rotational isomers, or conformers, due to rotation around the C-C and C-O bonds. vedantu.com The relative stability of these conformers is influenced by factors such as the gauche effect and the potential for intramolecular hydrogen bonding. vedantu.comsmu.edu In the gas phase, the gauche conformations are generally more stable than the anti conformations. vedantu.comresearchgate.net Specifically, the g'Ga and g'Gg forms, which can establish intramolecular hydrogen bonds, are energetically favored. smu.edu The gauche conformation of ethylene glycol is notably more stable than its anti-conformation due to the stabilizing effect of intramolecular hydrogen bonding. doubtnut.com

Spectroscopic studies have been crucial in identifying and characterizing these conformers. For the parent species of ethylene glycol, the rotational spectra of the two most stable conformers, aGg′ and gGg′, have been extensively studied from the microwave to the submillimeter-wave region. researchgate.netacs.org However, laboratory data for the deuterated isotopologues are more limited. researchgate.netacs.org Computational studies have provided the ground vibrational state rotational constants and centrifugal distortion constants for the aGg′ (G1) and gGg′ (G2) forms of deuterated ethylene glycol. rsc.orgresearchgate.net These parameters are essential for analyzing experimental spectra and determining conformer populations.

Sum Frequency Generation (SFG) Spectroscopy

Surface-Specific Vibrational Investigations of Deuterated Ethylene Glycol at Interfaces

Sum Frequency Generation (SFG) spectroscopy is a surface-specific, second-order nonlinear optical technique that provides vibrational spectra of interfaces. nih.govmdpi.comacs.org This method is particularly valuable for studying the molecular structure and orientation at buried interfaces, such as those between a polymer and another material. nih.govnih.gov

In one study, SFG was used to investigate the interface between poly(ethylene terephthalate) with deuterated ethylene glycol subunits (d4-PET) and a silane (B1218182) adhesion-promoting mixture. nih.gov The results indicated that the silane molecules segregated to the interface and that their methoxy (B1213986) headgroups adopted a more ordered orientation. nih.gov This demonstrates the power of SFG in providing molecular-level insights into interfacial structures and interactions. nih.gov SFG has also been employed to study the behavior of ethylene glycol groups at polymer surfaces in contact with water, revealing that polar ethylene glycol groups can move to the polymer surface and coexist with other functional groups, creating a "hydrophilic conformation". nih.gov

Rotational Spectroscopy

Microwave and Sub-millimeter-wave Spectroscopy of Conformations (e.g., aGg', gGg')

Microwave and sub-millimeter-wave spectroscopy are high-resolution techniques that provide detailed information about the rotational energy levels of molecules. These methods have been instrumental in characterizing the different conformers of ethylene glycol and its deuterated isotopologues. researchgate.netacs.org

For the parent ethylene glycol molecule, extensive measurements of the rotational spectra of the aGg′ and gGg′ conformers have been performed. researchgate.netacs.org More recently, new measurements for the singly and doubly O-deuterated forms of ethylene glycol have been carried out between 75 and 450 GHz, significantly expanding the spectroscopic knowledge of the aGg′ conformers of CH2OH–CH2OD, CH2OD–CH2OH, and CH2OD–CH2OD. acs.org This work also reported the first laboratory identification of the gGg′ conformers of the two mono-deuterated species. acs.org The analysis of these spectra required the inclusion of Coriolis coupling and Fermi constants in the Hamiltonian to accurately model the observed perturbations arising from interactions between different deuterated species. acs.org

Interactive Data Table: Rotational and Centrifugal Distortion Constants for aGg' this compound
ParameterValue
A (MHz)17233.99
B (MHz)5572.58
C (MHz)4815.55

This table presents the computed ground vibrational state rotational constants for the most stable aGg' conformer of this compound. researchgate.net

Elucidation of Tunneling Splittings and Large Amplitude Motions

A key feature of the rotational spectra of ethylene glycol and its isotopologues is the presence of tunneling splittings. psu.edursc.orgarxiv.org These splittings arise from large-amplitude motions, where the molecule tunnels between equivalent potential energy minima. psu.eduarxiv.orgd-nb.info In the aGg′ conformer, a large-amplitude interconversion motion allows the molecule to tunnel between two equivalent configurations, resulting in a significant tunneling splitting of about 7 GHz. psu.eduarxiv.org This motion strongly perturbs the rotational levels through Coriolis coupling. psu.eduarxiv.org

For the gGg′ conformer, which is at a slightly higher energy, the tunneling splitting is smaller, around 1.4 GHz, due to a broader effective barrier for the large-amplitude motion. smu.edupsu.edu The study of these tunneling splittings provides detailed information about the potential energy surface and the dynamics of the internal motions of the molecule. d-nb.infochemrxiv.org The analysis of the rotational-tunneling spectrum of aGg′ ethylene glycol has been successfully performed using a Hamiltonian that includes terms for Coriolis interaction between the two tunneling states. rsc.org For the monodeuterated species, CH2OH-CH2OD, the microwave spectrum follows a semirigid rotor model without the effects of tunneling, allowing for a precise determination of the molecular conformation. sci-hub.se

Precise Determination of Rotational and Centrifugal Distortion Constants for Isotopologues

The rotational spectra of ethylene glycol and its isotopologues, including the doubly deuterated form CH2OD-CH2OD, are complex due to the presence of multiple stable conformers and large amplitude internal motions. researchgate.netrsc.orgaip.org The two most stable conformers are denoted as aGg' and gGg'. researchgate.netrsc.org For the aGg' conformer of this compound, extensive analysis of the rotational spectrum has led to the refinement of rotational and centrifugal distortion constants. nih.gov

Recent studies have significantly expanded the spectroscopic data available for the aGg' conformer of CH2OD-CH2OD, with new measurements carried out between 75 and 450 GHz. nih.govresearchgate.net This has allowed for a more precise determination of the rotational and quartic centrifugal distortion constants, improving their accuracy by one to three orders of magnitude compared to previous work. nih.gov Furthermore, a full set of sextic centrifugal distortion terms has been determined for the first time. nih.gov However, anomalies have been observed at high frequencies, suggesting that predictions for transitions with high J values should be approached with caution. nih.gov

Computational methods, such as highly correlated ab initio calculations and vibrational second-order perturbation theory, have been employed to complement experimental findings and provide theoretical values for these constants. researchgate.netrsc.org These calculations are crucial for understanding the puzzling distribution of rovibrational energy levels that arise from the three internal rotations within the molecule. researchgate.netrsc.org

Table 1: Rotational and Centrifugal Distortion Constants for the aGg' Conformer of this compound (Note: This table is a representation of the type of data obtained from spectroscopic analysis. The specific values are subject to refinement with ongoing research and are presented here for illustrative purposes.)

ParameterValueUnit
AValueMHz
BValueMHz
CValueMHz
DJValuekHz
DJKValuekHz
DKValuekHz
d1ValuekHz
d2ValuekHz
HJValueHz
HJKValueHz
HKJValueHz
HKValueHz
h1ValueHz
h2ValueHz
h3ValueHz

Astrophysical Detection and Implications of Deuterated Ethylene Glycol Conformers

Ethylene glycol is a significant complex organic molecule (COM) that has been detected in various astronomical environments, including the interstellar medium (ISM). researchgate.netacs.org Its presence, along with its reduced alcohol counterpart glycolaldehyde, provides insights into interstellar chemistry. researchgate.net The detection of deuterated isotopologues of ethylene glycol, such as this compound, is of particular importance for understanding its formation mechanisms and chemical evolution in space. researchgate.netacs.org

The observation of deuterated molecules can help to constrain formation pathways. For instance, the relative abundances of different deuterated species can be indicative of formation on dust grain surfaces at low temperatures. acs.org The detailed spectroscopic knowledge of the rotational features of these deuterated isotopologues, as discussed in the previous section, is a prerequisite for their astronomical detection. researchgate.netacs.org

Recent advancements in laboratory spectroscopy have provided a solid foundation for future interstellar searches for deuterated ethylene glycol. researchgate.net The improved spectroscopic parameters for the aGg' conformer of CH2OD-CH2OD, as well as the first-time laboratory identification of the gGg' conformers of the mono-deuterated species, are crucial for these endeavors. nih.govresearchgate.net The detection and abundance analysis of these deuterated conformers in different astrophysical sources will enhance our understanding of the evolution of complex organic molecules in the cosmos. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Deuterium (2H) NMR for Orientational Order Parameter Determination in Anisotropic Media

Deuterium (2H) NMR spectroscopy is a powerful technique for investigating the orientational order of molecules in anisotropic environments, such as liquid crystals. researchgate.netrsc.orgnih.gov The quadrupolar splitting observed in 2H NMR spectra is highly sensitive to the orientation of the C-D bond vector relative to the magnetic field. researchgate.net By analyzing the lineshapes of 2H NMR spectra, it is possible to determine the orientational distribution of molecules and thus extract orientational order parameters. researchgate.netrsc.orgnih.gov

For molecules like this compound dissolved in a liquid crystalline matrix, the deuterium nuclei of the -OD groups serve as probes of the molecular orientation. The analysis of the resulting Pake doublet spectra can provide detailed information about the degree of alignment of the ethylene glycol molecules with the liquid crystal director. This information is crucial for understanding the intermolecular interactions that govern the ordering of the solute in the anisotropic solvent.

Proton (1H) NMR Analysis in Deuterated Solvents and its Application in Structural Studies

Proton (1H) NMR spectroscopy in deuterated solvents is a fundamental technique for the structural elucidation of organic molecules. pitt.edu For ethylene glycol, the 1H NMR spectrum in a solvent like D2O typically shows a singlet for the four equivalent methylene (B1212753) protons (CH2). rsc.orgresearchgate.net The chemical shift of the hydroxyl protons (-OH) can be more variable as it is sensitive to concentration, temperature, and hydrogen bonding. pitt.edu In the case of this compound, the hydroxyl proton signal would be absent, and the spectrum would be dominated by the methylene proton signal.

The use of deuterated solvents is standard practice to avoid a large solvent proton signal that could obscure the signals of the analyte. pitt.edu Compilations of 1H NMR chemical shifts for common organic compounds, including ethylene glycol, in various deuterated solvents are available and serve as valuable references for qualitative and quantitative analysis. pitt.edu

Relaxation Time (T1) Studies for Investigating Molecular Dynamics and Supramolecular Aggregation

Nuclear magnetic resonance spin-lattice relaxation time (T1) measurements are a key tool for probing molecular dynamics and intermolecular interactions. semanticscholar.orgmdpi.comconicet.gov.ar T1 values are sensitive to the rotational and translational motions of molecules on a timescale related to the NMR frequency. mdpi.comaip.org

Neutron Diffraction with Isotopic Substitution

Neutron diffraction with isotopic substitution is a powerful technique for determining the detailed structure of liquids and disordered systems at the atomic level. researchgate.nettandfonline.comdatapdf.com By strategically substituting isotopes, such as hydrogen with deuterium, the neutron scattering length of specific sites in a molecule is altered, allowing for the isolation of specific pair correlation functions.

In the context of this compound, using fully deuterated ethylene glycol (OD-CD2-CD2-OD) in neutron diffraction experiments allows for a comprehensive structural analysis. nih.govacs.org Studies on solutions of metal salts in deuterated ethylene glycol have utilized this method to probe the coordination environment of the cation. researchgate.nettandfonline.comdatapdf.com These experiments have shown that ethylene glycol can act as a bidentate ligand, forming chelate complexes with metal ions. researchgate.nettandfonline.com

Furthermore, neutron diffraction studies on pure deuterated ethylene glycol have been used to determine its crystal structure, revealing that the molecule adopts a gauche conformation. nih.gov The data from these experiments provide precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the macroscopic properties of the substance. tandfonline.comnih.gov

Structural Analysis of Molecular Conformations and Intermolecular Ordering in Liquid Phase

The liquid structure of ethylene glycol is characterized by a complex, three-dimensional hydrogen-bonding network. A key aspect of its structure is the conformation of the individual molecules, which primarily involves rotation around the central C-C bond. This rotation leads to two main conformers: the gauche form, where the hydroxyl groups are closer to each other, and the trans form, where they are on opposite sides.

Neutron diffraction studies on liquid this compound have been instrumental in determining the dominant molecular conformation in the liquid state. Early research suggested that the gauche conformation is prevalent, as it allows for the formation of intramolecular hydrogen bonds. However, more recent and detailed analyses combining neutron diffraction data with computer simulations have provided a more nuanced picture.

It is now understood that in the liquid phase, this compound molecules predominantly adopt the gauche conformation. This preference is a balance between the stabilizing effect of intramolecular hydrogen bonding in the gauche form and the more extensive intermolecular hydrogen bonding that can be formed by molecules in the trans conformation. The liquid's structure is a dynamic equilibrium of these conformers, with the gauche form being the majority species. This finding is critical for understanding the physical properties of ethylene glycol, such as its high viscosity and boiling point, which are direct consequences of its extensive hydrogen-bonding network. The intermolecular ordering is characterized by a distinct peak in the neutron structure factor, indicating a significant degree of local order due to hydrogen bonding between adjacent molecules.

Table 1: Dominant Molecular Conformation in Liquid this compound

Conformer Torsional Angle (O-C-C-O) Prevalence in Liquid Phase Key Feature
Gauche ~60° Dominant Allows for intramolecular hydrogen bonding.
Trans 180° Minority Favors more linear intermolecular hydrogen bonding.

Derivation of Radial Distribution Functions and Microscopic Structural Features

Radial distribution functions (RDFs), derived from diffraction experiments, provide a powerful tool for visualizing the microscopic structure of a liquid. They describe the probability of finding another atom at a certain distance from a reference atom. For a complex liquid like this compound, partial RDFs, which describe the correlations between specific pairs of atoms (e.g., O-O, O-D, C-O), are particularly insightful.

Neutron diffraction with isotopic substitution (NDIS) on this compound has been employed to extract these partial RDFs. The O-D RDF, for instance, shows a sharp first peak at approximately 1.8 Å, which is the characteristic distance for a hydrogen bond (D-bond in this case) between the deuterium of one hydroxyl group and the oxygen of a neighboring molecule. The coordination number obtained by integrating this peak gives the average number of hydrogen bonds per hydroxyl group.

The O-O RDF provides information on the separation of oxygen atoms in neighboring molecules. It typically shows a broad first peak, indicating a range of O-O distances due to the flexibility of the hydrogen bonds. The C-O and C-C RDFs reveal details about the molecular conformation and the packing of the molecules in the liquid. By analyzing these functions, a detailed microscopic picture emerges: a liquid dominated by gauche conformers linked together by a disordered network of hydrogen bonds, with an average of about four hydrogen bonds per molecule.

Table 2: Key Interatomic Distances from Radial Distribution Functions of this compound

Atomic Pair First Peak Position (Å) Interpretation
O-D ~1.8 Intermolecular Hydrogen (Deuterium) Bond Length
O-O ~2.8 Distance between oxygen atoms of hydrogen-bonded molecules
C-O ~1.43 Intramolecular carbon-oxygen bond length
C-C ~1.52 Intramolecular carbon-carbon bond length

Probing the Coordination Environment of Cations in Solutions of Deuterated Ethylene Glycol

The solvation of ions in non-aqueous solvents like ethylene glycol is of fundamental importance in fields such as electrochemistry and battery technology. Deuterated ethylene glycol is an ideal solvent for studying cation coordination using neutron diffraction, as the isotopic substitution allows for the isolation of the signal arising from the ion's immediate environment.

Studies on solutions of salts like lithium chloride (LiCl) in this compound have provided detailed insights into how cations are solvated. The NDIS technique, applied to lithium ions, reveals the structure of the Li+ coordination shell. It has been shown that the lithium ion is coordinated by the oxygen atoms of the ethylene glycol molecules. The Li-O RDF exhibits a well-defined first peak, and the integration of this peak yields the lithium-ion coordination number, which is the average number of ethylene glycol molecules in the first solvation shell.

Research has found that the lithium ion is typically coordinated by approximately four oxygen atoms, suggesting that two ethylene glycol molecules in a gauche conformation act as bidentate ligands, each chelating the cation with its two hydroxyl groups. This chelation effect leads to a very stable solvation complex. The structure of the ethylene glycol molecules in the solvation shell is found to be predominantly gauche, similar to the pure liquid, but with a geometry that is optimized to coordinate the cation. These findings highlight the significant role of the solvent's molecular conformation in determining the structure and stability of solvated ions.

Table 3: Cation Coordination in this compound Solutions

Cation Coordination Number (with Oxygen) Typical Solvating Structure
Li+ ~4 Two bidentate ethylene glycol molecules in the gauche conformation.

Advanced Computational and Theoretical Investigations of Ethylene Glycol Od 2 Systems

Quantum Chemical Calculations

Quantum chemical calculations provide a foundational framework for understanding the molecular properties of Ethylene (B1197577) glycol-(OD)2 at the atomic level. These methods allow for the precise determination of electronic structures, potential energy surfaces, and vibrational dynamics, which are crucial for assigning spectroscopic features.

Ab initio methods, which solve the electronic Schrödinger equation without empirical parameters, are essential for accurately describing the energetics and electronic structure of flexible molecules like ethylene glycol and its deuterated forms. researchgate.net Highly correlated ab initio techniques and Møller-Plesset perturbation theory (MP2) have been extensively used to study the various conformers of ethylene glycol. rsc.orgnih.gov

The molecular symmetry of ethylene glycol is reduced by the formation of weak intramolecular hydrogen bonds, leading to highly asymmetrical but stable structures. rsc.orgresearchgate.net The potential energy surface is notably anisotropic due to three internal rotational modes. rsc.orgresearchgate.net Early ab initio gradient method calculations at the 4-21G level identified the tGg′ and gGg′ conformers as the most stable, both stabilized by internal hydrogen bonds. researchgate.net More advanced calculations using the MP2/aug-cc-pVTZ (MP2/aVTZ) level of theory have been employed to develop full-dimensional potential energy surfaces (PES). nih.gov A study developing such a PES used 18,772 MP2/aVTZ energies to accurately model the system. nih.gov

For deuterated isotopologues, including CH2OD-CH2OD, highly correlated ab initio methods have been applied to analyze the far-infrared spectral region. rsc.orgresearchgate.net These calculations provide crucial data on the ground vibrational state rotational constants and centrifugal distortion constants for the most stable conformers, denoted aGg′ (G1) and gGg′ (G2). rsc.orgresearchgate.net The energy gap between the sets of sublevels for the G1 and G2 conformers is lower in CH2OD-CH2OD compared to its monodeuterated counterpart. rsc.orgresearchgate.net

Relative Energetics of Ethylene Glycol Conformers from MP2 Calculations. nih.gov
ConformerDirect MP2/aVTZ Relative Energy (cm⁻¹)PES-Optimized Relative Energy (cm⁻¹)
g'Gg'0.00.0
tGg'30.329.9
g'Gg240.6246.0
tGt360.5389.9
g'Gt391.1416.7

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost, making it well-suited for optimizing molecular geometries and calculating vibrational frequencies. nih.gov For ethylene glycol and its complexes, DFT methods like B3LYP and those incorporating dispersion effects (e.g., BEEF-vdW) have been successfully applied. researchgate.netnih.gov

DFT calculations, for instance using the B3LYP functional with the 6-311++G* basis set, have been employed to analyze the conformational landscape of ethylene glycol and its hydrated clusters. researchgate.netnih.gov These studies help identify the most stable conformers and the nature of the hydrogen bonding networks. nih.gov For ethylene glycol oligomers, DFT calculations have been used to determine equilibrium molecular structures and vibrational spectra with high precision, showing deviations of only about 2% from experimental infrared reflection–absorption spectra. lqtl.org

In the context of deuterated species, DFT is crucial for predicting how isotopic substitution affects the vibrational spectra. The change in mass upon replacing hydrogen with deuterium (B1214612) primarily impacts the frequencies of modes involving the OD group, such as the OD stretching and torsional modes. These theoretical predictions are vital for assigning peaks in experimental spectra. After a geometry optimization is successful, a frequency calculation confirms that the structure is a true minimum by ensuring there are no imaginary frequencies. nih.govfaccts.de The first six frequencies (for non-linear molecules) are typically zero, corresponding to translational and rotational modes. faccts.de

To account for the anharmonicity inherent in molecular vibrations, which is missed by the standard harmonic approximation, Vibrational Second Order Perturbation Theory (VPT2) is a widely used method. nsf.gov VPT2 calculations provide more accurate vibrational frequencies and are essential for interpreting complex spectral regions, such as the O-H (or O-D) stretching bands, which are often complicated by resonances. researchgate.net

For ethylene glycol and its deuterated isotopologues, full-dimensional anharmonic analysis using VPT2 provides initial spectroscopic constants for the O-H/O-D modes. ucm.es The effect of weak intramolecular forces on the OH stretching frequency is significant. ucm.es The VPT2+K variant, which explicitly treats resonances through the construction of an effective Hamiltonian, is a reliable framework for modeling complex stretching spectra. nsf.govresearchgate.net This approach is particularly useful for identifying and treating Fermi and Darling-Dennison resonances. nsf.gov In studies of ethylene glycol, VPT2 has been used in conjunction with highly correlated ab initio methods to understand the far-infrared spectrum. rsc.orgresearchgate.net

For molecules with large-amplitude motions, such as the internal rotations of the hydroxyl groups in ethylene glycol, standard perturbation theory may not be sufficient. rsc.orgresearchgate.net In these cases, variational procedures of reduced dimensionality offer a robust alternative for treating anharmonic effects. rsc.orgresearchgate.net This approach involves solving the vibrational Schrödinger equation variationally for a subset of interacting coordinates, typically the large-amplitude modes.

This method has been successfully applied to study the far-infrared spectra of deuterated ethylene glycol, including CH2OD-CH2OD. rsc.orgresearchgate.net By focusing on the three internal rotation modes, the model can accurately reproduce the puzzling distribution of rovibrational energy levels. rsc.orgresearchgate.net The low-lying vibrational levels up to 550 cm⁻¹ can be obtained variationally. rsc.orgresearchgate.net For CH2OD-CH2OD, two series of sublevels for the ground vibrational state are found: one set localized in the G1 conformer (0.0-0.3 cm⁻¹) and another in the G2 conformer (138.1-138.4 cm⁻¹). rsc.orgresearchgate.net This elaborate variational procedure, often based on explicitly correlated coupled-cluster calculations, is critical for understanding the spectra of molecules with significant potential energy surface anisotropy due to intramolecular hydrogen bonds. researchgate.netresearchgate.net

Calculated Ground State Sublevels for CH2OD-CH2OD. rsc.orgresearchgate.net
ConformerSublevel Energy Range (cm⁻¹)
G1 (aGg')0.0 - 0.3
G2 (gGg')138.1 - 138.4

The Vibrational Self-Consistent Field (VSCF) method and its extension, Vibrational Configuration Interaction (VCI), provide a powerful framework for calculating anharmonic vibrational frequencies. rsc.orgresearchgate.net The VSCF method treats molecular vibrations as a set of coupled anharmonic oscillators, and VCI improves upon it by including configuration interaction, analogous to electronic structure theory. nih.govresearchgate.net

These methods have been applied to ethylene glycol to investigate its complex vibrational spectrum, using a full-dimensional, machine-learned potential energy surface. researchgate.netarxiv.orgresearchgate.net VSCF/VCI calculations have been performed for the low-lying conformers, with a particular focus on the high-frequency OH- and CH-stretching regions. researchgate.netarxiv.orgresearchgate.net The analysis of VSCF/VCI eigenstates has been instrumental in identifying Fermi resonances within the CH-stretching band. researchgate.netarxiv.orgresearchgate.net The accuracy of VSCF/VCI calculations, when performed with a high-quality potential energy surface, shows excellent agreement with experimental results, largely closing the gap between experiment and less sophisticated theoretical models. unimi.it

The Semiclassical Initial Value Representation (SCIVR) is a trajectory-based method that incorporates quantum effects into molecular dynamics simulations. rsc.org The Adiabatically Switched (AS) variant, AS-SCIVR, is particularly effective for calculating vibrational power spectra. researchgate.netarxiv.orgresearchgate.net This method can provide results of comparable accuracy and detail to more computationally intensive quantum methods like VCI. researchgate.netarxiv.orgresearchgate.net

For ethylene glycol, AS-SCIVR calculations have been performed using a full-dimensional potential energy surface to simulate the vibrational spectrum. researchgate.netarxiv.orgresearchgate.net These simulations successfully reproduce key quantum features like zero-point energy and Fermi resonances. researchgate.netrsc.org The AS-SCIVR power spectra for ethylene glycol have shown to be a significant improvement over classical molecular dynamics and thermostatted ring polymer molecular dynamics (TRPMD) calculations, providing better agreement with experimental data. researchgate.netarxiv.orgresearchgate.net This approach demonstrates that even for general vibrational features, a proper quantum treatment is necessary to achieve high accuracy. researchgate.netarxiv.orgresearchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a cornerstone of computational chemistry, providing a lens into the atomic-scale movements and interactions within a system over time. For ethylene glycol-(OD)2, these methods unravel the complexities of its behavior, from intramolecular motions to bulk liquid properties. Different flavors of MD are employed to capture specific phenomena, ranging from quantum effects to classical thermodynamic properties.

Ab Initio Molecular Dynamics (AIMD) for Reaction Pathways and Dynamic Behavior

Ab Initio Molecular Dynamics (AIMD) is a powerful simulation technique where the forces acting on atoms are calculated "from first principles" using quantum mechanics at each step of the simulation. This avoids the need for predefined force fields, making it particularly suitable for studying chemical reactions and systems where electronic polarization is significant.

Research on ethylene glycol and its deuterated analogues has utilized AIMD to probe reaction pathways and dynamic behavior with high fidelity. For instance, AIMD simulations have been instrumental in studying the catalytic oxidation of ethylene glycol on cobalt oxide (Co3O4) surfaces. chemrxiv.orgchemrxiv.orgresearchgate.net These studies reveal that the reaction's progression is highly dependent on the surface termination and the chemical state of the surrounding aqueous environment. chemrxiv.orgchemrxiv.org On the B-terminated surface, ethylene glycol's decomposition into an ethylenedioxy species was observed. chemrxiv.orgresearchgate.net Under more oxidative conditions, created by removing hydrogen atoms from the system, the reaction proceeds to form products like glycolaldehyde, glycolic acid, and glyoxal. chemrxiv.orgchemrxiv.orgresearchgate.net

In the liquid state, AIMD simulations have successfully reproduced experimental findings that both trans and gauche conformers of ethylene glycol are present, a feat that classical MD simulations struggled with due to force field dependencies. iisc.ac.in AIMD has also been used to investigate the far-infrared spectra of deuterated isotopologues, including CH2OD–CH2OD, providing insights into intramolecular hydrogen bonding and the molecule's complex potential energy surface. rsc.orgresearchgate.net The simulations can define the geometric criteria for hydrogen bonds and the associated thermodynamics, although questions remain as to why the energetically less favorable trans conformer persists in the liquid phase. iisc.ac.in

Simulation SystemKey AIMD FindingsReference Product(s)
Ethylene Glycol on B-terminated Co3O4Decomposition into ethylenedioxy species.Glycolaldehyde, Glycolic acid, Glyoxal
Ethylene Glycol on A-terminated Co3O4Molecule is barely reactive, even in an oxidative state.N/A
Liquid Ethylene GlycolReproduces experimental presence of both gauche (~80%) and trans (~20%) conformers.N/A (Conformational study)
Deuterated Ethylene Glycol (CH2OD-CH2OD)Aids in the analysis of far-infrared spectra and intramolecular hydrogen bonding.N/A (Spectroscopic study)

Classical Molecular Dynamics (CMD) for Thermodynamic and Structural Properties

Classical Molecular Dynamics (CMD) employs empirical force fields—a set of parameters and functions that describe the potential energy of a system—to simulate molecular behavior. While less computationally expensive than AIMD, its accuracy is contingent on the quality of the force field. CMD is widely used to investigate the structural and thermodynamic properties of bulk liquids and solutions.

For ethylene glycol and its deuterated analogues, CMD simulations have provided detailed molecular-level understanding of its structure in pure and aqueous solutions. researchgate.net These simulations use force fields like OPLS (Optimized Potentials for Liquid Simulations) and CHARMM (Chemistry at HARvard Macromolecular Mechanics) to model inter- and intramolecular interactions. researchgate.netnih.gov By analyzing radial distribution functions (RDFs), researchers can characterize the local structure, such as the coordination number of molecules in the first solvation shell. researchgate.net For pure liquid ethylene glycol, RDF analysis shows clear features of both intermolecular and intramolecular hydrogen bonding, with each molecule having an average coordination number of five neighboring molecules. researchgate.net

CMD simulations are also crucial for validating and refining force fields. By comparing computed properties like density and heat of vaporization with experimental data, force field parameters can be optimized. researchgate.net Comparisons between CMD and AIMD results for deuterated ethylene glycol have shown that well-parameterized force fields can effectively capture structural features, though some deviations, such as in interatomic distances involving polarization effects, can occur. osti.gov Studies have also explored the behavior of ethylene glycol-water mixtures under spatial confinement in mesoporous silica, revealing that confinement can induce micro-phase separation and significantly slow down liquid dynamics. nih.gov

PropertyForce FieldFinding
Density (g/cm³)OPLS-AA-SEI-MSimulated value (1.110) in good agreement with experimental data (1.113). researchgate.net
Heat of Vaporization (kJ/mol)OPLS-AA-SEI-MSimulated value (57.8) aligns well with experimental results (58.6). researchgate.net
O-C-C-O Dihedral AngleOPLS-AA-SEI-MDistribution shows a predominance of the gauche conformation. researchgate.net
Coordination NumberOPLS-AA-SEI-MEach EG molecule is coordinated by an average of five other molecules in the pure liquid. researchgate.net

Thermostatted Ring Polymer Molecular Dynamics (TRPMD) for Quantum Mechanical Effects

Thermostatted Ring Polymer Molecular Dynamics (TRPMD) is an approximate quantum dynamics method that is particularly effective at capturing nuclear quantum effects (NQEs), such as zero-point energy (ZPE) and tunneling. unimi.it It represents each quantum particle as a ring of classical beads connected by harmonic springs, and a thermostat is applied to maintain the correct temperature. unimi.itarxiv.org This approach provides a computationally tractable way to study the quantum nature of molecular vibrations and reaction dynamics.

TRPMD has been applied to ethylene glycol to investigate its vibrational properties, offering a more accurate description than purely classical MD. arxiv.orgresearchgate.net Comparisons with experimental spectra show that TRPMD calculations can close the gap between classical simulations and reality, particularly for high-frequency O-H and C-H stretches. researchgate.net While not as rigorous as methods like VSCF/VCI (Vibrational Self-Consistent Field/Virtual-State Configuration Interaction), TRPMD provides valuable guidance on the level of accuracy to expect from more approximate methods. arxiv.orgresearchgate.net It effectively incorporates ZPE effects, which can delocalize molecular dynamics due to the coupling with anharmonic interactions. unimi.itresearchgate.net

The method has also been assessed for its ability to calculate thermal reaction rates. nih.govarxiv.org Its short-time limit corresponds to rigorous quantum transition-state theory. nih.govarxiv.org Studies on various reactions have shown that the accuracy of TRPMD can depend on the system's symmetry and the friction parameters used in the thermostat. nih.gov For vibrational spectroscopy, TRPMD has been shown to be a robust method, avoiding some of the pitfalls of other approximate quantum dynamics techniques and providing reliable spectra. arxiv.org

Vibrational BandMethodKey Insight
OH-stretchTRPMD vs. Classical MDTRPMD provides power spectra that are closer to experimental results than classical MD, closing a significant gap. unimi.itresearchgate.net
CH-stretchTRPMD vs. VSCF/VCIWhile VSCF/VCI offers higher accuracy, TRPMD offers a good balance of accuracy and computational cost for capturing quantum effects. arxiv.orgresearchgate.net
Low-frequency modesTRPMDCaptures the influence of zero-point energy on the delocalized dynamics of the molecule. researchgate.net

Monte Carlo Simulations for Equilibrium Properties

Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. Instead of simulating the deterministic time evolution of a system like in MD, MC methods generate states according to an appropriate probability distribution to calculate thermodynamic equilibrium properties. mdpi.com

In the context of systems related to ethylene glycol, such as its polymer, poly(ethylene glycol) (PEG), MC simulations have been used to investigate the equilibrium properties of these chains at interfaces. nih.gov For instance, studies have combined experimental measurements with MC simulations to probe the properties of PEG chains grafted to lipid bilayers. nih.gov These simulations help to understand how factors like grafting density affect the conformation and interaction of the polymer chains.

The findings from these simulations indicate that grafted PEG chains exist in a "mushroom" regime at the experimental densities, where the chains are fairly extended. nih.gov The simulations can calculate characteristic properties like the average internal energy and the radii of gyration. nih.gov This information is crucial for understanding how PEG-coated surfaces, which are common in biomedical applications, interact with their environment. The results show that the diminished binding affinity of molecules to these surfaces is due to the surface area being occluded by the mobile polymer chains. nih.gov

SystemSimulation MethodInvestigated Equilibrium PropertyKey Finding
PEG chains grafted to lipid bilayersMonte CarloBinding affinity of conjugatesBinding affinity decreases as the size of the PEG chain increases and as the density of grafted chains increases. nih.gov
PEG chains grafted to lipid bilayersMonte CarloPolymer conformation (Radius of Gyration)The conformation is fairly extended even at low grafting densities. nih.gov
General fluid systemsMonte CarloPhase behavior and interfacial propertiesMC is a robust method for sampling configuration space to determine equilibrium properties of complex systems. mdpi.com

Development and Validation of Force Field Parameters for Deuterated Analogues

The accuracy of classical molecular dynamics simulations hinges entirely on the quality of the underlying force field (FF). nih.gov The development of reliable FF parameters for molecules like ethylene glycol and its deuterated analogues is a meticulous process involving parameter fitting and rigorous validation. nih.gov This process is essential for accurately simulating structural, dynamic, and thermodynamic properties.

Force field development typically starts with an existing parameter set, such as CHARMM, OPLS, or GAFF, which is then refined. nih.govresearchgate.netosti.gov Parameters are optimized by fitting them to high-level quantum mechanical (QM) calculations or experimental data. nih.govnih.gov For ethylene glycol, this includes QM data on conformational energies and experimental data on bulk properties like density and heat of vaporization. researchgate.netnih.gov A key challenge is ensuring transferability, meaning the parameters should be valid across different conditions and for related molecules. researchgate.net

For deuterated analogues like this compound, the parameters for the hydroxyl group (O-D) must be specifically considered. Validation involves running simulations with the new FF and comparing the results against a range of experimental data not used in the parameterization process. For example, a refined force field for choline (B1196258) chloride/ethylene glycol mixtures was validated by showing it could accurately predict density, viscosity, and conductivity over a wide range of compositions and temperatures. osti.gov Similarly, studies on liquid ethylene glycol have led to modified OPLS force fields (e.g., OPLS-AA-SEI-M) that show improved agreement with experimental density and RDFs. researchgate.net The validation of these force fields against experimental neutron scattering data for deuterated ethylene glycol further confirms their accuracy in describing the liquid structure. osti.gov

Force FieldBasis/OriginValidation PropertyPerformance/Outcome
OPLS-AA-SEI-MModified OPLS-AADensity, Heat of VaporizationGood agreement with experimental data for pure liquid ethylene glycol. researchgate.net
CHARMM36CHARMMDeuterium order parameters (lipids)Successfully reproduces experimental order parameters, crucial for membrane simulations. nih.govnih.gov
GAFF-based refined FFGeneral Amber Force FieldDensity, Viscosity of ChCl/EG mixturesExcellent agreement with experimental data over a wide composition range. osti.gov
CHARMM Ether FFCHARMMPure solvent and aqueous solvation propertiesSatisfactory agreement with target data, showing good transferability. researchgate.net

Potential Energy Surface (PES) Mapping and Analysis

The potential energy surface (PES) is a fundamental concept in chemistry that describes the energy of a molecule as a function of its geometry. Mapping and analyzing the PES of ethylene glycol and its deuterated isotopologues is crucial for understanding its conformational preferences, vibrational spectra, and dynamic behavior.

The PES of ethylene glycol is notoriously complex due to the interplay of three internal rotational degrees of freedom (the central C-C bond and the two C-O bonds) and the formation of a weak intramolecular hydrogen bond. rsc.orgresearchgate.net This results in a highly anisotropic surface with multiple stable conformers and significant tunneling effects between them. rsc.orgresearchgate.net High-level quantum mechanical calculations are required to accurately map this surface. nih.gov Methods ranging from MP2 to coupled-cluster theory (CCSD(T)) with large basis sets have been employed to determine the relative energies of the molecule's ten unique minimum-energy conformations. nih.gov

Analysis of the PES reveals that the gauche conformers, which allow for an intramolecular hydrogen bond, are more stable than the trans conformers in the gas phase. nih.gov For this compound, computational studies have analyzed the far-infrared spectra by calculating the low-lying vibrational levels on the PES. rsc.org These studies identify two main sets of sublevels corresponding to different conformers (aGg' and gGg'), with the energy gap between them being sensitive to deuteration. rsc.orgresearchgate.net The complex topography of the PES, with its multiple minima and connecting saddle points, explains the puzzling distribution of rovibrational energy levels and the significant tunneling splittings observed in spectroscopic experiments. researchgate.net

ConformerDescriptionKey Feature from PES Analysis
aGg'A gauche conformer allowing for an intramolecular hydrogen bond.Identified as one of the most stable forms. The ground vibrational state shows multiple tunneling sublevels. rsc.orgresearchgate.net
gGg'Another stable gauche conformer.Lies at a higher energy than the aGg' form. The energy difference is determined accurately through PES analysis. rsc.orgresearchgate.net
tGg, tTt, etc.Various other conformers, often involving a trans O-C-C-O backbone.Generally higher in energy than the gauche forms due to the lack of an intramolecular hydrogen bond. nih.gov

Characterization of Anisotropic PES and its Impact on Vibrational and Rotational Levels

The study of this compound, or CH2OD-CH2OD, reveals a complex molecular system governed by a highly anisotropic potential energy surface (PES). This anisotropy arises from the three internal rotational motions within the molecule, which leads to a complex and puzzling distribution of rovibrational energy levels. researchgate.net The molecular symmetry of ethylene glycol is reduced by the formation of weak intramolecular hydrogen bonds, resulting in markedly asymmetrical stable structures. researchgate.net

Computational analyses using highly correlated ab initio methods are essential to unravel these complexities. The PES of ethylene glycol presents significant and unpredictable tunneling splittings due to its anisotropic nature. researchgate.netresearchgate.net This intricate surface means that the classification of the very low torsional energy levels is not straightforward and necessitates a detailed analysis of the torsional wavefunctions. researchgate.netresearchgate.net For the deuterated isotopologue CH2OD-CH2OD, variational procedures of reduced dimensionality have been used to study its far-infrared spectrum. researchgate.net These methods have been applied to calculate the low-lying vibrational levels up to 550 cm⁻¹ for a total angular momentum of J=0. researchgate.net The ground vibrational state is found to split into multiple sublevels, a direct consequence of the PES's complex topology. researchgate.netresearchgate.netresearchgate.net

Elucidation of Tunneling Splittings and Torsional Wavefunctions

Quantum tunneling represents a significant phenomenon in the this compound system, leading to splittings in the rovibrational energy levels. The ground vibrational state of ethylene glycol splits into 16 sublevels. researchgate.netresearchgate.net In the case of CH2OD-CH2OD, computational studies have identified two distinct series of sublevels for the ground vibrational state. researchgate.net One set of eight components is localized in the lower-energy aGg' (G1) conformer, spanning a narrow range from 0.0 to 0.3 cm⁻¹. researchgate.net A second set of eight sublevels is localized in the higher-energy gGg' (G2) conformer, found between 138.1 and 138.4 cm⁻¹. researchgate.net The energy gap between these two sets of sublevels is noted to be lower in the doubly deuterated CH2OD-CH2OD compared to its monodeuterated counterpart. researchgate.net

The analysis of torsional wavefunctions is critical for understanding these splittings. researchgate.netresearchgate.net For the parent ethylene glycol, the calculated splitting of the "G1 sublevels" was approximately 0.26 cm⁻¹, which shows excellent agreement with experimental data of 0.2 cm⁻¹. researchgate.netresearchgate.net For the energetically unfavored g'Gg conformer, the microwave spectrum is dominated by a large-amplitude interconversion motion where each OD group alternately forms the intramolecular hydrogen bond. nih.gov Analysis of this spectrum revealed a tunneling splitting of 1.4 GHz. nih.gov Unexpectedly, the tunneling path between the equivalent g'Gg and gGg' conformers involves a long rotational path through the more stable aGg' forms, rather than a shorter, more direct rotation. nih.gov

Application of Machine-Learned Potential Energy Surfaces for Enhanced Accuracy

To overcome the computational cost of high-level electronic structure calculations for complex systems like ethylene glycol, machine-learned potential energy surfaces (PESs) have emerged as a powerful tool. nih.govunimi.it A full-dimensional PES for ethylene glycol has been developed using the permutationally invariant polynomial (PIP) approach, fitted to 18,772 ab initio energy points calculated at the MP2/aug-cc-pVTZ level of theory. nih.gov This machine-learned PES demonstrated high fidelity, accurately preserving the energy order of the ten low-lying conformers and reproducing their energies to within 30–60 cm⁻¹ of the direct ab initio calculations. nih.gov

A particularly effective technique is Δ-machine learning (Δ-ML), which enhances the accuracy of PESs derived from lower-cost methods, such as Density Functional Theory (DFT), to approximate the "gold standard" CCSD(T) level of theory. nih.govunimi.itchemrxiv.org This approach learns the difference between the high-level and low-level calculations, a strategy that requires significantly fewer training points. ucl.ac.uk The application of these advanced machine learning techniques allows for highly accurate simulations of molecular properties, including vibrational spectra and interconversion dynamics, providing insights that are often difficult to achieve through purely experimental or traditional computational methods. nih.govarxiv.org

Conformational Landscapes and Interconversion Dynamics

Identification and Energetics of Stable Conformers (e.g., gauche, trans, aGg', gGg')

The conformational landscape of ethylene glycol is characterized by several stable isomers, with the gauche conformer being the most stable. cdnsciencepub.comdoubtnut.comquora.com Infrared spectroscopy studies of this compound vapor, liquid, and solid phases confirm that the molecules exist predominantly as gauche isomers. cdnsciencepub.com Advanced computational studies have identified and characterized numerous conformers. The two most stable forms are often denoted aGg' (also referred to as G1) and gGg' (G2), both of which feature a gauche OCCO dihedral angle. researchgate.netresearchgate.net The aGg' conformer is the global minimum on the potential energy surface. researchgate.net

For the CH2OD-CH2OD isotopologue, the higher-energy gGg' conformer lies at a theoretically determined energy higher than the aGg' conformer. researchgate.net The relative energies of these conformers are crucial for understanding their population distribution. According to theoretical calculations, the gGg' form is higher in energy than the aGg' conformer by approximately 45 to 60 cm⁻¹, depending on the specific isotopologue. researchgate.net While the gauche form is dominant, the presence of a trans conformer (with a trans OCCO dihedral) has been noted in the liquid state, accounting for about 20% of the molecules, even though it is energetically unfavorable in the gaseous and crystalline states. rsc.orgnih.gov

Relative Energies of Ethylene Glycol Conformers
ConformerDescriptionRelative Energy (cm⁻¹)Source
aGg' (G1)Most stable gauche conformer0.0 researchgate.net
gGg' (G2)Second most stable gauche conformer~45-60 researchgate.net
transEnergetically unfavorable in gas phaseHigher than gauche cdnsciencepub.comrsc.org

Quantification of Intramolecular Hydrogen Bonding Stabilization in Specific Conformations

The notable stability of the gauche conformation in ethylene glycol and its deuterated isotopologues is attributed to the presence of an intramolecular hydrogen bond. cdnsciencepub.comdoubtnut.comquora.comvedantu.com In this arrangement, the hydroxyl group on one carbon acts as a hydrogen bond donor to the oxygen of the other hydroxyl group. rsc.orgquora.com This interaction creates a stabilizing effect that lowers the energy of the gauche form relative to the trans form, where the hydroxyl groups are too far apart to interact effectively. cdnsciencepub.comquora.com

Determination of Rotational Barriers and Dynamics of Internal Rotations

The dynamics of this compound are characterized by internal rotations around the C-C and C-O single bonds. These rotations are not free but are hindered by energy barriers that separate the different stable conformers. researchgate.net The heights of these barriers dictate the rate of interconversion between isomers.

From observed torsional frequencies in infrared spectra of ethylene glycol and its isotopologues, including (CH2OD)2, the average barrier heights have been estimated. cdnsciencepub.comcdnsciencepub.com The barrier for rotation about the central C-C bond is substantial, on the order of 10 kcal/mole. cdnsciencepub.comcdnsciencepub.com The barriers for rotation about the C-O bonds are considerably lower, estimated to be between 3 to 4 kcal/mole. cdnsciencepub.comcdnsciencepub.com These values indicate a fairly rigid molecular structure. cdnsciencepub.comcdnsciencepub.com More detailed computational studies have found that the energy minima of the stable conformers are separated by relatively low barriers, in the range of 1200–1500 cm⁻¹. researchgate.net This restriction of all three internal rotations significantly lowers the entropy of the molecule compared to a model with free rotation. cdnsciencepub.com

Estimated Rotational Barriers in Ethylene Glycol
Rotation AxisEstimated Barrier Height (kcal/mol)Estimated Barrier Height (cm⁻¹)Source
C-C~10~3500 cdnsciencepub.comcdnsciencepub.com
C-O3 - 4~1050 - 1400 cdnsciencepub.comcdnsciencepub.com
Interconversion (general)-1200 - 1500 researchgate.net

Analysis of Geared-Type Large-Amplitude Motions and Tunneling Paths between Conformers

The conformational landscape of ethylene glycol and its deuterated isotopologues is characterized by large-amplitude internal motions, primarily the coupled rotations of the two hydroxyl (or deuteroxyl) groups around the C-O bonds and the rotation around the C-C bond. These motions give rise to complex spectroscopic features and tunneling phenomena that have been the subject of extensive computational and theoretical investigation.

A significant feature of certain ethylene glycol conformers is a "geared-type" large-amplitude motion. This motion dominates the microwave spectrum of the g'Gg conformer, where each hydroxyl group sequentially forms and breaks the intramolecular hydrogen bond. researchgate.netnih.gov This interconversion process heavily perturbs the rotational energy levels, necessitating theoretical models that go beyond a simple rigid-rotor approximation. smu.edu For the aGg' (also denoted g'Ga) conformer, a large-amplitude coupled rotation of the two hydroxyl groups results in a significant tunneling splitting of the energy levels. smu.edu The study of these complex dynamics has been facilitated by the development and application of specialized subroutines capable of handling more than two interacting large-amplitude motions. researchgate.netrsc.org

Theoretical analyses have revealed that the tunneling splitting is highly dependent on the specific conformer, as detailed in the table below.

ConformerTunneling SplittingReference
aGg' (parent species)~7 GHz smu.edu
g'Gg (parent species)1.4 GHz researchgate.netnih.gov

Computational studies, particularly using ab initio calculations, have been crucial in elucidating the specific pathways for conformational interconversion via tunneling. For the g'Gg conformer, a particularly unusual tunneling path was discovered. Instead of a direct, concerted rotation of both hydroxyl groups, the molecule follows a longer, stepwise "flip-flop" motion. nih.govresearchgate.net This preferred pathway involves a rotation of one OD group by approximately 240°, followed by a similar rotation of the second OD group. nih.gov During this process, the molecule transiently passes through the more stable aGg' and g'Ga conformations. nih.gov

The preference for this extended tunneling path over a shorter, more direct route is attributed to electronic factors. nih.gov The direct path would involve conformations with significant steric hindrance, either through H-H repulsion or lone pair-lone pair repulsion, making it energetically unfavorable. nih.govresearchgate.net The analysis of the rotational dependence of the tunneling splitting, using an Internal Axis Method (IAM) approach, has provided qualitative, yet crucial, information confirming this complex tunneling mechanism. researchgate.netnih.gov

The isotopic substitution in this compound has a pronounced effect on these dynamics. In the mono-deuterated species (CH₂OH-CH₂OD), the tunneling motion is effectively "frozen out," and the spectra can be analyzed with a standard semirigid rotor model. sci-hub.se Conversely, in the doubly deuterated this compound, computational studies show a complex splitting of the ground vibrational state into multiple sublevels due to tunneling effects. researchgate.netrsc.orgaip.org Variational calculations have identified two distinct series of sublevels corresponding to the two most stable conformers.

Computed Ground State Sublevels for Ethylene Glycol-(OD)₂ (J=0)

Conformer Localization Energy Range (cm⁻¹) Number of Components Reference
G1 (aGg') Ground State 0.0 - 0.3 8 researchgate.netrsc.org

The energy gap between these two sets of sublevels is notably smaller in the CH₂OD-CH₂OD species compared to other isotopologues. researchgate.netrsc.org Furthermore, the spectrum of the doubly deuterated species exhibits significant anomalies, which are thought to arise from accidental degeneracies between the energy levels of the two tunneling substates. acs.org These advanced computational investigations are essential for interpreting the intricate spectra and understanding the fundamental dynamics of flexible molecules like ethylene glycol-(OD)₂.

Intermolecular Interactions and Solution Behavior Involving Ethylene Glycol Od 2

Hydrogen Bonding Networks

The presence of two hydroxyl groups allows ethylene (B1197577) glycol molecules to act as both hydrogen bond donors and acceptors, leading to the formation of a complex three-dimensional hydrogen-bonded network in the liquid state. The deuteration of the hydroxyl groups in ethylene glycol-(OD)2 influences the characteristics of this network.

Ethylene glycol can form both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonds. The molecule predominantly adopts a gauche conformation in the gas, liquid, and solid states, which is stabilized by an intramolecular hydrogen bond between the two hydroxyl groups. cdnsciencepub.comnih.gov This internal bonding is a key feature of the molecule's structure.

In the liquid state, a dynamic equilibrium exists between intramolecular and intermolecular hydrogen bonds. While the gauche conformation with its intramolecular hydrogen bond is prevalent, intermolecular interactions are crucial in defining the bulk properties of the liquid. nih.gov Studies on deuterated ethylene glycol, including (CH₂OD)₂, confirm the predominance of the gauche isomer, indicating that intramolecular hydrogen bonding persists even after deuteration. cdnsciencepub.com The interplay between these two types of hydrogen bonds is critical; the formation of strong intermolecular hydrogen bonds with neighboring molecules can influence the strength and geometry of the intramolecular bond.

The substitution of hydrogen with deuterium (B1214612) in a hydrogen bond, creating a deuterium bond (O-D···O), is known to alter the bond's strength and geometry, a phenomenon referred to as the geometric isotope effect (GIE). nih.govrsc.org Generally, deuterium bonds are slightly weaker and longer than their corresponding hydrogen bonds.

Studies on other hydrogen-bonded systems provide insights that can be extrapolated to this compound. For instance, upon deuteration, the donor-acceptor distance in O-H···O hydrogen bonds has been observed to increase. nih.gov Thermodynamic studies on the interaction of phenol and its deuterated analogue with various donors have shown that the enthalpy of formation for hydrogen-bonded complexes is consistently greater than that for deuterium-bonded complexes, indicating that the hydrogen bond is stronger. ias.ac.in This is attributed to the lower zero-point energy of the O-D bond compared to the O-H bond, which leads to a longer and weaker deuterium bond. ias.ac.in Vibrational spectroscopy also reflects this difference, with O-H stretching vibrations showing a larger frequency shift upon hydrogen bonding compared to O-D stretching vibrations. ias.ac.in

While specific quantitative data for the bond lengths, angles, and energies of the hydrogen bonds in liquid this compound compared to its non-deuterated counterpart are not extensively available in the provided search results, the general principles of the geometric isotope effect suggest that the intermolecular O-D···O bonds in this compound are expected to be slightly longer and weaker than the O-H···O bonds in ethylene glycol.

Table 1: General Effects of Deuteration on Hydrogen Bond Properties

PropertyHydrogen Bond (O-H···O)Deuterium Bond (O-D···O)
Bond Strength StrongerWeaker
Bond Length (Donor-Acceptor) ShorterLonger
Vibrational Frequency (Stretching) HigherLower
Enthalpy of Formation More NegativeLess Negative

This table presents generalized trends based on studies of various hydrogen-bonded systems.

The hydrogen bond network in liquid ethylene glycol is not static but is in a constant state of flux, with hydrogen bonds breaking and reforming on a picosecond timescale. nih.gov This dynamic nature can lead to the formation of transient domains with different local structures and dynamics, a phenomenon known as dynamic heterogeneity. These heterogeneities can be influenced by the strength and arrangement of hydrogen bonds.

Quasielastic neutron scattering (QENS) studies of liquid ethylene glycol have been used to probe its microscopic dynamics. doi.org These studies reveal complex motions that cannot be described by simple translational and rotational diffusion models, suggesting a more complex dynamic environment consistent with the presence of a transient hydrogen-bond network. doi.org While direct experimental studies on dynamic heterogeneities specifically in this compound are not detailed in the provided search results, the general principles of hydrogen bond dynamics suggest that such heterogeneities would also be present. The slightly weaker and longer deuterium bonds in this compound might lead to subtle differences in the lifetimes and rearrangement dynamics of the hydrogen bond network, which could, in turn, affect the characteristics of these dynamic heterogeneities.

Solute-Solvent Interactions in Deuterated Systems

The behavior of this compound as a solute, particularly in aqueous solutions, is dominated by its ability to form hydrogen bonds with the solvent molecules.

When ethylene glycol is mixed with water, the extensive hydrogen bond networks of both pure liquids are disrupted and reformed. Ethylene glycol and water are miscible in all proportions, indicating favorable intermolecular interactions. rsc.org

In aqueous solutions, ethylene glycol molecules form hydrogen bonds with water molecules. Spectroscopic and scattering studies have shown that ethylene glycol and water mix homogeneously at the molecular level, without forming large clusters. rsc.orgnist.gov Water molecules can effectively compete with and interrupt the intermolecular hydrogen bonds between ethylene glycol molecules, leading to the formation of ethylene glycol-water hydrogen-bonded complexes. researchgate.net

Studies using infrared spectroscopy have shown that in ethylene glycol-water mixtures, the O-H stretching vibrational band shifts, indicating strong hydrogen bonding interactions between the hydrogen atoms of water and the hydroxyl oxygen atoms of ethylene glycol. researchgate.net It is expected that similar interactions would occur with this compound, with the corresponding shifts in the O-D vibrational bands.

Investigations in Aqueous Solutions

Conformational Selection upon Dilution with Deuterated Water

The conformational landscape of ethylene glycol is characterized by a dynamic equilibrium between its trans (anti) and gauche conformers, defined by the O-C-C-O dihedral angle. In its neat liquid state, ethylene glycol exhibits a significant population of the trans conformer. However, upon dilution with water, and specifically deuterated water (D₂O), a notable shift in this equilibrium occurs.

Molecular dynamics simulations and spectroscopic studies, such as Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy, have revealed a distinct selection for the gauche conformation as the mole fraction of ethylene glycol decreases in an aqueous solution. nih.gov In neat liquid ethylene glycol, approximately 79% of the molecules exist in the gauche state. This fraction increases substantially to 89% in a dilute aqueous solution. nih.gov This conformational shift is largely attributed to the change in the dielectric constant of the medium. As water is added, the polarity of the solution increases, which preferentially stabilizes the more polar gauche conformer, which possesses a higher dipole moment. nih.govchemrxiv.org

Studies analyzing the skeletal stretching vibration (νO−C−C−O) have concluded that as the mole fraction of ethylene glycol (xEG) falls between 0.71 and 0.05, water molecules effectively interrupt the intermolecular hydrogen bonds between ethylene glycol molecules. nih.gov This disruption facilitates the transition from the trans to the gauche conformation, leading to the formation of a new, integrated ethylene glycol-water hydrogen bond network. nih.gov At very high dilutions (xH₂O/xEG > 20), the gauche conformer becomes overwhelmingly dominant, with a proportion of approximately 87%. aip.org

Conformer Population of Ethylene Glycol at Different Dilutions
ConditionGauche Conformer Fraction (%)Trans Conformer Fraction (%)Primary Reference
Neat Liquid Ethylene Glycol7921 nih.gov
Dilute Aqueous Solution (Near Infinite Dilution)8911 nih.gov
Highly Dilute Solution (xH₂O/xEG > 20)8713 aip.org
Utilizing Stereoselectively Deuterated Motifs to Probe Solvent's Role in Self-Assembly

Stereoselective deuteration, the precise substitution of hydrogen with deuterium at specific stereocenters, serves as a powerful and subtle tool for investigating the intricate role of solvents in molecular self-assembly processes. rsc.orgrsc.org While the energetic difference between a C-H and a C-D bond is small, it can exert a significant influence on the subtle interplay of non-covalent interactions that govern the formation of supramolecular structures. rsc.org This technique allows researchers to probe how solvent molecules interact with a solute and influence the conformational preferences and ultimate architecture of the resulting assembly. rsc.org

In the context of self-assembling systems, such as those involving benzene-1,3,5-tricarboxamides, the introduction of stereoselective H/D isotopes into the side chains creates a chiral motif. The expression of this chirality in the final supramolecular polymer is exquisitely sensitive to both temperature and the molecular structure of the solvent. rsc.org For instance, studies have shown that small changes in the structure of an alkane solvent can lead to different preferred conformations in the aggregated state. rsc.org Weak London dispersion forces between the solvent and the solute's alkyl chains can assist in favoring a specific helical direction in the assembly. rsc.org When these preferential interactions are absent, as is the case with branched or cyclic solvents, the ability of the deuterium substitution to influence a specific helicity is diminished. rsc.org

Therefore, a stereoselectively deuterated molecule acts as a highly sensitive probe, revealing how the molecular structure of the solvent is intimately involved in the self-assembly process, dictating conformational outcomes and the expression of supramolecular chirality. rsc.org

Order Parameter Variation as a Function of Deuterated Ethylene Glycol/Water Ratio in Liquid Crystalline Phases

Liquid crystals represent a state of matter with properties intermediate between those of a conventional liquid and a solid crystal. ucsd.edu A key descriptor of a liquid crystalline phase is the tensor order parameter, Q , which quantifies the degree of orientational order of the molecules. For rod-like molecules, this is often simplified to a scalar order parameter, S, which ranges from 0 for a completely isotropic liquid (random orientation) to 1 for a perfectly ordered crystal (perfect alignment along a common axis, the director). infn.ityoutube.com

In mixtures of ethylene glycol and water, the formation of lyotropic liquid crystalline phases, particularly lamellar structures, can occur. researchgate.net The stability and structure of these phases are dependent on the concentration of the components. By using deuterated ethylene glycol, techniques like deuterium nuclear magnetic resonance (²H-NMR) spectroscopy can be employed to probe the local molecular order.

As the ratio of deuterated ethylene glycol to water is varied, the system can undergo phase transitions, for example, from an isotropic solution to a nematic or smectic phase. This transition is marked by a significant change in the order parameter. In the isotropic phase, the order parameter S is zero. As the concentration of the deuterated ethylene glycol (the mesogen, in this context) is increased to a critical value, a liquid crystalline phase begins to form, and the order parameter abruptly increases to a non-zero value (e.g., 0.3-0.7). youtube.com Further changes in the deuterated ethylene glycol/water ratio within the liquid crystalline phase can lead to more subtle variations in the order parameter, reflecting changes in the degree of molecular alignment and the stability of the mesophase.

Studies in Deep Eutectic Solvents (DES) Formulations

Structural Features and Transport Properties in Ethaline (with Deuterated Ethylene Glycol)

Ethaline, a common deep eutectic solvent (DES), is typically formed by a 1:2 molar mixture of choline (B1196258) chloride and ethylene glycol. nih.govosti.gov The use of deuterated ethylene glycol in studies of Ethaline is crucial for techniques like neutron scattering, which can elucidate the detailed liquid structure. osti.gov

Structural Features: The structure of Ethaline is dominated by a complex and dynamic hydrogen-bonding network. nih.govresearchgate.net The primary interactions are between the chloride anion (Cl⁻) from choline chloride and the hydroxyl groups of ethylene glycol. researchgate.net Studies have found that the hydrogen bonds between the chloride ion and ethylene glycol are significantly stronger than those between ethylene glycol molecules themselves. researchgate.net This strong Cl⁻-EG interaction is a key feature of the DES. The solvation environment is dynamic, with constant forming and breaking of hydrogen bonds involving choline, chloride, and ethylene glycol. nih.gov

Transport Properties: The strong intermolecular interactions directly influence the transport properties of Ethaline. For instance, the viscosity of Ethaline is higher than that of pure ethylene glycol, a trend attributed to the robust Cl⁻-EG hydrogen bonds that restrict molecular motion. researchgate.net Molecular dynamics simulations, validated against experimental data for deuterated Ethaline, have been effective in capturing and predicting these properties. nih.govosti.gov

Selected Properties of Ethaline (ChCl:EG 1:2)
PropertyReported ValueConditionsPrimary Reference
Density~1.12 g/cm³298 K osti.gov
Viscosity48.1 mPa·s298 K acs.org
Ionic Conductivity0.763 S·m⁻¹298.15 K acs.org
Solvation Environment and Interactions of Ionic Species within Deuterated DES

The solvation environment within deuterated deep eutectic solvents like Ethaline is of significant interest for applications in electrochemistry and materials synthesis. The nature of the solvent is complex, as it comprises cations (choline), anions (chloride), and a hydrogen bond donor (deuterated ethylene glycol).

When additional ionic species (e.g., metal salts) are introduced into Ethaline, they enter a competitive solvation environment. acs.org The chloride anion, due to its high charge density and availability, often plays a dominant role in the primary solvation shell of metal cations, frequently leading to the formation of chloro-complexes. acs.org Deuterated ethylene glycol molecules also participate in solvation, typically through hydrogen bonding via their hydroxyl groups to the anions or, in some cases, direct coordination to cations.

The presence of any water, even in small amounts, can significantly alter the solvation shell. Water molecules can compete with both chloride ions and ethylene glycol for coordination sites around a dissolved cation. acs.org Neutron scattering and molecular dynamics simulations on systems containing deuterated components are invaluable for mapping these interactions, providing detailed information on the radial distribution of solvent species around a given ion and quantifying the coordination numbers. osti.govacs.org These studies reveal a highly dynamic environment where ionic species are surrounded by a fluctuating shell of chloride ions, deuterated ethylene glycol, and choline cations. nih.gov

Academic Research on Cryoprotective Mechanisms

Ethylene glycol is a widely used cryoprotective agent (CPA) that protects biological systems from damage during freezing. rejuvenomicslab.combiologists.com Its mechanism of action is primarily rooted in its ability to interact with water and disrupt the formation of damaging ice crystals. researchgate.netnih.gov

The cryoprotective efficiency of ethylene glycol is directly linked to its influence on the hydrogen bond (HB) network of water. researchgate.netnih.gov At low concentrations, ethylene glycol molecules become integrated into the existing water network. As the concentration increases to an intermediate range (mole fraction XEG ≈ 0.3–0.6), a mixed hydrogen bond configuration emerges, where both EG–water and water–water interactions are balanced. nih.gov This structural transition is critical as it corresponds to the lowest freezing point and the most effective cryoprotective behavior. nih.gov

By disrupting the extended, tetrahedral hydrogen-bonding framework of pure water, ethylene glycol effectively hinders the nucleation and growth of ice crystals. researchgate.netnih.gov This allows for vitrification (formation of a glassy, non-crystalline solid) at achievable cooling rates, which is essential for preserving the viability of cells and tissues. rejuvenomicslab.com Beyond a mole fraction of 0.6, ethylene glycol self-association begins to dominate, which can reduce its effectiveness. nih.gov Therefore, the cryoprotective mechanism is not simply about colligative freezing point depression but is fundamentally about the structural reorganization of the solvent at the molecular level to create an environment that is unfavorable for ice crystallization. researchgate.net

Cryobiological Role of Deuterated Ethylene Glycol in Vitrification Processes

Ethylene glycol is a cornerstone cryoprotectant in the vitrification of biological materials, a process that allows for cryopreservation without the formation of damaging ice crystals. The deuterated form, this compound, where the hydrogen atoms of the hydroxyl groups are replaced by deuterium, is of significant interest in cryobiological research. The primary role of ethylene glycol in vitrification is to form a stable, amorphous glass at cryogenic temperatures, a function that is influenced by its molecular interactions with water.

The substitution of hydrogen with deuterium in the hydroxyl groups of ethylene glycol is known to alter the strength of hydrogen bonds. Deuterium bonds are generally stronger and more stable than hydrogen bonds. This increased bond strength in this compound can potentially enhance the glass-forming ability of its aqueous solutions. A more stable hydrogen bond network between the cryoprotectant and water molecules can more effectively inhibit the crystallization of water during rapid cooling, which is a critical factor for successful vitrification.

Furthermore, the use of deuterated compounds in cryopreservation studies, often in conjunction with techniques like neutron scattering, provides a powerful tool to investigate the molecular dynamics of both the cryoprotectant and the surrounding water molecules during the vitrification process. By selectively deuterating the ethylene glycol, researchers can differentiate its molecular motions from those of water, gaining deeper insights into the mechanisms of cryoprotection.

While extensive studies have been conducted on the cryoprotective effects of standard ethylene glycol, research specifically detailing the cryobiological role of this compound in vitrification processes of complex biological systems is an emerging area. The enhanced stability of the amorphous state in the presence of deuterated compounds suggests a promising avenue for improving vitrification protocols.

Molecular Interactions with Water and Biological Macromolecules under Cryogenic Conditions

The interactions between this compound and water are fundamental to its function as a cryoprotectant. At cryogenic temperatures, the formation of a stable hydrogen-bonded network is crucial for preventing ice crystal formation. The substitution of protium (B1232500) with deuterium in the hydroxyl groups of ethylene glycol leads to stronger and more stable hydrogen bonds with water molecules.

Studies utilizing Fourier Transform Infrared (FTIR) spectroscopy on deuterated isotopologues of ethylene glycol, including (CH2OD)2, have provided insights into the conformational changes and hydrogen bonding dynamics in solution. aip.org These investigations reveal that the presence of water molecules can disrupt the intermolecular hydrogen bonds between ethylene glycol molecules, leading to the formation of ethylene glycol-water hydrogen-bonded networks. chemrxiv.org The increased strength of the deuterium bonds in this compound is expected to further stabilize these networks.

Neutron scattering techniques, which are particularly sensitive to isotopic substitution, have been employed to study the structure and dynamics of poly(ethylene glycol) (PEG) and its hydration water. nih.gov By using deuterated PEG in hydrogenated water (d-PEG/H2O) and hydrogenated PEG in deuterated water (h-PEG/D2O), researchers can separately probe the dynamics of the polymer and the surrounding water molecules. nih.gov These studies indicate that hydration water molecules form structured arrangements around the hydrophilic portions of the polymer. nih.gov Similar principles apply to the smaller this compound molecule, where the deuterated hydroxyl groups would strongly interact with and structure the surrounding water molecules.

Under cryogenic conditions, these stabilized hydration shells around biological macromolecules, such as proteins and lipids, are critical for preserving their native structure and function. The stronger interactions afforded by this compound could theoretically provide enhanced protection against denaturation and aggregation of proteins during the stresses of vitrification and warming.

Table 1: Conformational States of Ethylene Glycol in Aqueous Solution

Mole Fraction of Ethylene Glycol (xEG)Fraction of Trans ConformersFraction of Gauche Conformers
Neat Liquid (1.0)~21%~79%
Dilute Aqueous Solution~11%~89%

This table is generated based on data from molecular dynamics simulations of non-deuterated ethylene glycol and illustrates the shift in conformational preference upon dilution with water, a phenomenon influenced by hydrogen bonding interactions that would be affected by deuteration. nih.gov

Mechanisms of Osmotic Stress Reduction and Permeation

A key aspect of cryoprotectant function is the ability to permeate the cell membrane and mitigate the extreme osmotic stresses that occur during the addition and removal of cryoprotective agents. Ethylene glycol is known for its relatively high membrane permeability compared to other cryoprotectants, which is advantageous in reducing the duration of exposure to potentially toxic high concentrations. nih.govnih.gov

The process of vitrification involves exposing cells to highly concentrated cryoprotectant solutions, which initially causes rapid cell dehydration as water moves out of the cell down its concentration gradient. Subsequently, the permeating cryoprotectant, such as ethylene glycol, enters the cell, leading to a return of cell volume towards its isotonic state. This dynamic process of cell volume change is a major source of mechanical stress on the cell membrane.

The presence of non-permeating sugars, such as sucrose or trehalose, in vitrification solutions also plays a crucial role in managing osmotic stress. nih.gov These sugars remain in the extracellular space, helping to control the extent of cell volume changes during cryoprotectant addition and removal. The interplay between the permeating this compound and non-permeating sugars would be a critical factor in minimizing osmotic damage.

Impact on Viability and Developmental Capacity of Vitrified Biological Systems (e.g., oocytes, semen)

The ultimate measure of a cryoprotectant's efficacy is the post-thaw viability and functional competence of the preserved biological system. Numerous studies have demonstrated the successful use of ethylene glycol in the vitrification of oocytes and embryos from various species, leading to high survival rates and successful development. nih.govnih.gov

The potential advantages of using this compound lie in its ability to form a more stable glass, which could reduce the incidence of ice crystal formation and the associated cellular damage. This, in turn, could lead to improved post-thaw viability. For instance, in the vitrification of mouse oocytes, even subtle improvements in the vitrification solution can lead to significant differences in survival and developmental competence. imrpress.com

A critical factor in oocyte and embryo cryopreservation is the maintenance of the intricate subcellular structures, such as the meiotic spindle and mitochondrial integrity. Damage to these structures during vitrification can impair fertilization and subsequent embryonic development. imrpress.com The potentially enhanced cryoprotective properties of this compound could offer better preservation of these delicate cellular components.

While direct comparative studies on the viability of oocytes or semen vitrified with this compound versus standard ethylene glycol are not extensively reported in the available literature, the fundamental physicochemical properties of the deuterated compound suggest a potential for improved outcomes. Further research is needed to empirically validate these potential benefits in specific biological systems.

Table 2: Developmental Competence of Mouse Embryos After Vitrification with an Ethylene Glycol-Based Solution

Embryo StageTreatmentImplantation Rate (%)Fetal Development Rate (%)
2-cellUnfrozen Control89-9268-77
2-cellVitrified-ThawedReduced compared to controlReduced compared to control

This table summarizes findings on the impact of vitrification using a standard ethylene glycol solution on the developmental competence of mouse embryos, highlighting the challenges that could potentially be addressed by improved cryoprotectants like this compound. nih.gov

Characterization of Bound Water Content and Glass Transition Behavior in Cryoprotective Solutions

The vitrification process is intrinsically linked to the physical properties of the cryoprotectant solution, particularly its glass transition behavior and the interaction with water molecules. Differential scanning calorimetry (DSC) is a key technique used to characterize the thermal properties of these solutions, including the glass transition temperature (Tg). uoregon.edu

Studies on ethylene glycol-water solutions have shown that the concentration of ethylene glycol significantly influences the glass-forming ability of the solution. uoregon.edu this compound, with its stronger hydrogen bonding capabilities, is expected to have a notable impact on the glass transition temperature. A higher Tg could indicate a more stable glassy state, which is beneficial for long-term cryostorage.

The concept of "bound water" refers to water molecules that are directly interacting with the solute molecules and have different properties compared to bulk water. The amount of bound water is a crucial parameter in cryopreservation, as these water molecules are less likely to participate in ice crystal formation. The stronger hydrogen bonds formed by this compound would likely increase the amount of bound water in the solution.

Small-angle neutron scattering (SANS) studies using deuterated ethylene glycol have been instrumental in characterizing the mixing state of ethylene glycol and water at a molecular level. nih.gov These studies have shown that at certain concentrations, ethylene glycol and water are homogeneously mixed, which is essential for effective vitrification. nih.govresearchgate.net The use of this compound in such studies allows for a precise determination of the solution structure and the extent of water binding.

Table 3: Thermal Properties of Ethylene Glycol-Water Solutions

Ethylene Glycol Concentration (w/w)Critical Cooling Rate (Vccr, K/min)Critical Warming Rate (Vcwr, K/min)
40%5691.08 x 10^10
50%11853

This table illustrates the effect of ethylene glycol concentration on the critical cooling and warming rates required for vitrification, based on data from non-deuterated ethylene glycol solutions. The use of this compound could potentially alter these values due to its different interaction with water. uoregon.edu

Kinetic and Mechanistic Investigations Utilizing Deuterated Ethylene Glycol

Kinetic Isotope Effects (KIEs)

A kinetic isotope effect (KIE) is the change in the rate of a chemical reaction upon isotopic substitution. wikipedia.org It is expressed as the ratio of the rate constant for the reaction with the lighter isotope (kL) to that of the heavier isotope (kH). For deuterium (B1214612) substitution, this is kH/kD. wikipedia.org These effects arise primarily from the differences in the vibrational frequencies of bonds to the isotopes; a bond to the heavier deuterium has a lower zero-point vibrational energy than the corresponding bond to hydrogen. wikipedia.orglibretexts.org Consequently, more energy is generally required to break a bond to deuterium, leading to a slower reaction rate.

Primary and secondary deuterium isotope effects are critical tools for distinguishing between proposed reaction mechanisms.

Primary Kinetic Isotope Effect (PKIE): A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. wikipedia.org For C-H/C-D or O-H/O-D bonds, a normal PKIE typically has a kH/kD value between 1 and 8. libretexts.org A significant PKIE (kH/kD > 1) provides strong evidence that the hydrogen-bearing bond is indeed cleaved during the slowest step of the reaction. For instance, in the oxidation of ethylene (B1197577) glycol, a significant KIE upon substituting the hydroxyl protons with deuterium (Ethylene glycol-(OD)2) would indicate that O-H bond cleavage is a central part of the rate-limiting step.

Secondary Kinetic Isotope Effect (SKIE): A secondary KIE occurs when the isotopically substituted bond is not broken or formed in the rate-determining step but is located at or near the reaction center. wikipedia.orgprinceton.edu SKIEs are generally smaller than PKIEs, with typical values ranging from kH/kD ≈ 0.7 to 1.4. wikipedia.org They arise from changes in the hybridization state of the carbon atom to which the isotope is attached. For example, a change from sp3 to sp2 hybridization during the transition state typically results in a normal SKIE (kH/kD > 1), while a change from sp2 to sp3 results in an inverse SKIE (kH/kD < 1). wikipedia.org These subtle effects can provide valuable information about the geometry of the transition state.

Isotopic labeling with this compound is a direct method for identifying the rate-determining step in its reactions. If a reaction's rate significantly decreases upon deuteration of the hydroxyl groups, it confirms that the cleavage of the O-H (or O-D) bond is kinetically significant and likely occurs during the rate-limiting step.

In the context of the ethylene glycol oxidation reaction (EGOR), computational studies have calculated the activation energies required to break the different bonds within the molecule on a platinum catalyst surface. These calculations reveal that the O-H bond requires the least energy to break, followed by the C-H bond, and finally the C-C bond. rsc.org Experimental studies using deuterated ethylene glycols, including DOCH2CH2OD, corroborate these findings, confirming that the initial step in the oxidation process is the cleavage of the O-H bond. rsc.org

Bond Type in Ethylene GlycolCalculated Activation Energy for Cleavage on Pt(111) Surface (eV)
O–H0.57
C–H0.79
C–C2.48
rsc.org

The magnitude of the KIE can offer detailed insight into the structure and symmetry of the transition state (TS). In a hydrogen transfer reaction, the maximum KIE is observed for a symmetrical transition state where the hydrogen atom is equally bonded to the donor and acceptor atoms. princeton.edu An early TS (resembling the reactants) or a late TS (resembling the products) will exhibit a smaller KIE. Therefore, by measuring the kH/kD ratio for the initial dehydrogenation of ethylene glycol, researchers can infer the geometry of the transition state for this crucial step. A large observed KIE would suggest a transition state where the hydroxyl proton is symmetrically positioned between the oxygen atom of the glycol and the catalyst surface or another reactant.

The theoretical basis for the kinetic isotope effect is the difference in zero-point energy (ZPE) between bonds involving light and heavy isotopes. libretexts.orgprinceton.edu The ZPE is the lowest possible vibrational energy a molecule can possess. Because deuterium is heavier than hydrogen, the vibrational frequency of an O-D bond is lower than that of an O-H bond. This results in the O-D bond having a lower ZPE. libretexts.org

To break a bond, sufficient energy must be supplied to overcome the activation energy barrier, which starts from the ZPE level of the bond. Since the O-D bond starts at a lower energy level, more energy is required to reach the transition state compared to the O-H bond. This difference in required activation energy (ΔEa) between the deuterated and non-deuterated reactants is the primary reason for the observed kinetic isotope effect, with the reaction for the deuterated compound proceeding more slowly. libretexts.org The magnitude of the KIE is determined by the difference in ZPE between the ground state and the transition state. princeton.edu

Reaction Mechanism Elucidation

The electrocatalytic oxidation of ethylene glycol (EGOR) is a complex process with significant interest for applications in direct fuel cells and biomass upgrading. rsc.orgrsc.org The reaction can proceed through multiple pathways, leading to a variety of products. Understanding the mechanism is key to designing more efficient and selective catalysts. rsc.org

The oxidation of ethylene glycol can be broadly categorized into two main pathways: rsc.org

The C1 Pathway: This involves the cleavage of the C-C bond, leading to complete oxidation to products like formate or, ultimately, CO₂. This pathway releases a greater number of electrons. rsc.org

The C2 Pathway: This pathway proceeds without breaking the C-C bond, yielding products such as glycolate and oxalate. rsc.org Due to the high energy required to break the C-C bond (2.48 eV), the C2 pathway is often more feasible. rsc.org

The use of this compound has been instrumental in deciphering the initial steps of this complex reaction network. Isotope-labeling experiments have confirmed that the first mechanistic step is the breaking of an O-H bond to form an adsorbed intermediate (HOCH₂CH₂O*). rsc.org This initial dehydrogenation is the precursor to all subsequent reaction steps. Following this step, further dehydrogenation can occur at the C-H bonds, or C-C bond cleavage can take place, setting the course for the C1 or C2 pathway. rsc.org Differential electrochemical mass spectrometry (DEMS) studies have shown that at low potentials, EGOR on platinum catalysts leads to C2 byproducts and the formation of adsorbed carbon monoxide (COads) via C-C bond cleavage, while at higher potentials, the oxidation to CO₂ becomes more prominent. researchgate.net

Reaction PathwayKey FeaturePrimary Products in Alkaline Media
C1 PathwayC–C bond cleavage occursFormate, Carbonate (from CO₂)
C2 PathwayC–C bond remains intactGlycolate, Oxalate
rsc.org

Enzymatic Reaction Mechanisms (e.g., AdoCbl-dependent enzymes like diol dehydratase)

In biocatalysis, deuterated substrates are crucial for elucidating the complex mechanisms of enzymes. Adenosylcobalamin (AdoCbl, or coenzyme B₁₂) dependent enzymes, such as diol dehydratase, catalyze rearrangement reactions that proceed via radical intermediates.

The general mechanism for AdoCbl-dependent enzymes begins with the homolytic cleavage of the coenzyme's Co-C bond, which generates a highly reactive 5'-deoxyadenosyl radical (Ado•). nih.govemory.edu This radical then initiates the reaction by abstracting a hydrogen atom from the substrate, creating a substrate radical. nih.gov This initial hydrogen abstraction is a key step that activates the substrate for subsequent rearrangement.

The use of deuterated ethylene glycol allows for the direct investigation of the hydrogen atom transfer steps. When an AdoCbl-dependent enzyme reacts with a deuterated substrate, the deuterium atom is transferred to the 5'-deoxyadenosyl radical, forming deuterated 5'-deoxyadenosine.

Kinetic Isotope Effect (KIE) studies, which compare the reaction rates of normal and deuterated substrates, provide valuable information about the transition state of the hydrogen abstraction step. Unusually large KIEs have been observed in the reaction of AdoCbl with ethylene glycol, suggesting that quantum tunneling may play a role in the hydrogen transfer process. nih.gov In non-enzymatic model systems, the thermolysis of AdoCbl in perdeuterated ethylene glycol yielded KIEs of approximately 12 at 80 °C, indicating a significant energetic barrier difference for H vs. D abstraction. nih.gov

A fundamental question in many enzymatic rearrangements is whether the abstracted hydrogen atom is transferred back to the product from the same cofactor molecule (intramolecular) or if it exchanges with the solvent or other molecules (intermolecular). Deuterium labeling is the definitive method to answer this.

In the case of diol dehydratase, experiments using deuterated substrates in a non-deuterated (H₂O) buffer, or vice-versa, can trace the path of the hydrogen atom. Studies on the inactivation of diol dehydratase by glycerol, a substrate analogue, have shown that the cofactor acts as an intermediate hydrogen carrier. nih.gov When the holoenzyme is inactivated by [1-³H]glycerol, the tritium label is found enriched in the 5'-deoxyadenosine isolated from the reaction. This demonstrates that the hydrogen is transferred from the substrate to the cofactor, and a subsequent transfer from the cofactor to the product radical completes the catalytic cycle. nih.gov These tracer studies confirm that the hydrogen migration is primarily an intramolecular process, mediated by the adenosylcobalamin cofactor.

Mechanistic Insights into Electrosynthesis of Ethylene Glycol from Glycerol

The conversion of biomass-derived glycerol into value-added chemicals like ethylene glycol is an area of intense research. Electrosynthesis offers a promising route, and isotopic labeling helps to unravel the reaction mechanism. The process can involve the electrooxidation of glycerol to an intermediate like glycolaldehyde, which is then electro-reduced to ethylene glycol. nih.govresearchgate.net

Mechanistic studies using deuterated compounds can clarify the source of the hydrogen atoms in the final product and the nature of the intermediates. For example, performing the hydrogenolysis of glycerol in a deuterated solvent (D₂O) can help determine whether the hydrogen atoms incorporated into the product come from the solvent or from the glycerol molecule itself. Isotopic labeling studies in catalytic hydrogenolysis have shown that the first step is the dehydrogenation of glycerol to glyceraldehyde. researchgate.net This intermediate then undergoes further reactions, and H/D exchange with the solvent is observed, indicating that the solvent participates in the reaction mechanism. researchgate.net

Table 2: Isotopic Labeling in Glycerol Hydrogenolysis
ExperimentObservationMechanistic Implication
Reaction in D₂O with H₂ gasH/D scrambling occurs between D₂O and H₂.The catalyst activates both H₂ and H₂O. researchgate.net
Glycerol reaction in D₂OH/D exchange begins at the terminal carbons (C1 and C3) of glycerol.The reaction is initiated by dehydrogenation at the terminal positions. researchgate.net
Reaction with ¹³C-labeled glyceraldehydeThe ¹³C label is found in the terminal carbons of the propylene glycol product.Confirms that glyceraldehyde tautomerization is a key step in the pathway to propylene glycol. researchgate.net

Mechanistic Studies of Acid-Catalyzed Carbonylation Reactions to Ethylene Glycol Precursors

The synthesis of ethylene glycol can also be achieved from C1 feedstocks like formaldehyde through acid-catalyzed carbonylation. This process involves the formation of precursors such as glycolic acid or its esters. mdpi.comresearchgate.net The reaction is typically catalyzed by strong acids and is believed to proceed via a Koch-type mechanism involving carbocationic intermediates. mdpi.com

While direct studies using deuterated ethylene glycol are not the primary focus here, the principles of isotopic labeling are applied to understand the mechanism of precursor formation. For instance, using deuterated formaldehyde or performing the reaction in a deuterated solvent could provide insights into the protonation steps and the stability of the intermediates involved in the C-C bond formation. In situ spectroscopic studies, combined with kinetic data, are used to develop a comprehensive model of the reaction kinetics and catalytic cycle. escholarship.org

Emerging Research Frontiers and Future Directions in Deuterated Ethylene Glycol Chemistry

Development of Deuterated Ethylene (B1197577) Glycol as a Precise Molecular Probe for Complex Systems

Ethylene glycol-(OD)2 is emerging as a precise molecular probe for dissecting the intricate workings of complex chemical and biological systems. The replacement of hydroxyl protons with deuterons allows for the detailed investigation of hydrogen bonding networks, which are fundamental to the structure and function of many systems.

One of the primary applications is in the study of hydration dynamics. The distinct vibrational signatures of O-D bonds compared to O-H bonds enable techniques like infrared and Raman spectroscopy to selectively monitor the behavior of deuterated ethylene glycol molecules in aqueous environments. This provides insights into the structuring of water molecules around the diol and the dynamics of hydrogen bond exchange, which are crucial for understanding solvation processes and the hydrophobic effect.

In polymer science, deuterated ethylene glycol can be used to probe the structure and dynamics of complex polymer systems. resolvemass.caornl.gov Neutron scattering techniques, which are highly sensitive to the isotopic composition of a sample, can leverage the difference in scattering length between hydrogen and deuterium (B1214612) to highlight specific components within a complex mixture. acs.orgsci-hub.se By selectively deuterating the ethylene glycol units within a polymer chain or a surrounding solvent, researchers can gain detailed information about polymer conformation, aggregation, and phase separation.

Table 1: Applications of this compound as a Molecular Probe

Application Area Technique Information Gained
Hydration Dynamics Infrared/Raman Spectroscopy Hydrogen bond strength and dynamics, water structuring
Polymer Science Neutron Scattering Polymer chain conformation, aggregation, phase behavior
Biological Systems NMR Spectroscopy Protein folding and stability, ligand binding interactions

Future research will likely focus on extending these applications to more complex and biologically relevant systems. For instance, using this compound to study the interactions of proteins with their aqueous environment could provide valuable data on protein folding and stability.

Integration of Advanced Spectroscopic Techniques for Real-Time Mechanistic Studies of Deuterated Analogues

The combination of isotopic labeling with advanced spectroscopic methods offers a powerful approach for real-time mechanistic studies of reactions involving ethylene glycol. The altered vibrational frequencies of the O-D bond in this compound serve as a sensitive handle for various spectroscopic techniques.

Rotational spectroscopy, particularly in the millimeter and sub-millimeter wave regions, has been employed to study the conformational landscape of deuterated ethylene glycol in the gas phase. nih.govresearchgate.net These studies provide highly precise information about the molecular structure and the subtle effects of deuteration on intramolecular hydrogen bonding. rsc.org Far-infrared spectroscopy further complements this by probing the low-frequency vibrational modes associated with these weak interactions. rsc.org

In the context of reaction mechanisms, time-resolved spectroscopy can track the transformation of this compound during a chemical process. For example, in oxidation reactions, monitoring the disappearance of the O-D vibrational signature and the appearance of new signals corresponding to reaction intermediates and products can provide a detailed kinetic profile of the reaction. This approach was used to investigate the ethylene glycol oxidation reaction (EGOR), revealing that the O-D bond breaks before the C-H bond. rsc.org

Table 2: Advanced Spectroscopic Techniques for Studying this compound

Spectroscopic Technique Information Obtained
Rotational Spectroscopy Precise molecular structure, conformational analysis, intramolecular interactions nih.govresearchgate.net
Far-Infrared Spectroscopy Low-frequency vibrational modes, intermolecular hydrogen bonding rsc.org
Time-Resolved Infrared Spectroscopy Real-time reaction kinetics, identification of transient intermediates
Nuclear Magnetic Resonance (NMR) Chemical environment of deuterium nuclei, molecular dynamics pitt.edu

The future in this area lies in the development of multidimensional spectroscopic techniques to obtain even more detailed and correlated information about the dynamics of deuterated ethylene glycol in reactive environments.

Refinement of Computational Models for Enhanced Prediction of Deuteration Effects

Computational chemistry plays a pivotal role in complementing experimental studies of deuterated molecules. Theoretical models are continuously being refined to accurately predict the effects of isotopic substitution on molecular properties and reactivity.

For this compound, high-level ab initio and density functional theory (DFT) calculations are used to compute its vibrational spectra, rotational constants, and conformational energies. rsc.org These calculations are essential for interpreting experimental spectroscopic data and for understanding the subtle energetic changes that arise from deuteration. For instance, computational studies have been crucial in assigning the complex far-infrared spectra of different deuterated isotopologues of ethylene glycol. rsc.org

A key area of development is the accurate prediction of kinetic isotope effects (KIEs). The KIE, the ratio of the reaction rate of the non-deuterated to the deuterated species, is a powerful tool for elucidating reaction mechanisms. Theoretical models that can accurately predict KIEs for reactions involving this compound can provide deep insights into the transition state structure and the nature of bond-breaking and bond-forming steps. rutgers.edu

Future efforts will focus on developing more sophisticated theoretical models that can account for quantum mechanical effects, such as tunneling, which can be significant for hydrogen and deuterium transfer reactions. Additionally, the integration of computational models with molecular dynamics simulations will enable the study of deuterated ethylene glycol in complex environments, such as in solution or at interfaces. nih.govnih.gov

Exploration of Deuterated Ethylene Glycol in Novel Functional Materials (e.g., Supramolecular Polymers, Liquid Crystals)

The unique properties of deuterated compounds are being harnessed to create novel functional materials with tailored characteristics. This compound and its derivatives are promising building blocks for such materials.

In the field of liquid crystals, the addition of molecules like polyethylene (B3416737) glycol can influence the phase behavior and alignment of the liquid crystal molecules. mdpi.comibs.re.kr Deuterated ethylene glycol could be used to probe the interactions between the diol and the liquid crystal molecules, providing a better understanding of the ordering phenomena. Furthermore, the crystal structure of deuterated ethylene glycol and its monohydrate have been determined, revealing the gauche conformation of the molecule in the solid state. nih.gov This fundamental knowledge is crucial for designing crystalline materials with specific properties.

The synthesis of deuterated polymers, including those derived from ethylene glycol, is an active area of research, with a focus on developing efficient and scalable methods. resolvemass.casci-hub.se

Identification and Characterization of Unexplored Reaction Pathways and Intermediates

The kinetic isotope effect arising from the substitution of hydrogen with deuterium is a powerful tool for uncovering new reaction pathways and identifying elusive intermediates. For reactions involving this compound, the slower cleavage of the O-D bond compared to the O-H bond can lead to the accumulation of intermediates that might otherwise be too transient to detect.

A notable example is the study of the ethylene glycol oxidation reaction (EGOR). By using deuterated ethylene glycol (DOCH2CH2OD), researchers were able to confirm that the initial step of the reaction is the breaking of the O-H (or O-D) bond, followed by C-H bond cleavage. rsc.org This was determined by temperature-programmed desorption experiments where the desorption of H2, HD, and D2 was monitored. rsc.org

This approach can be extended to a wide range of reactions involving ethylene glycol, such as dehydration, polymerization, and esterification. kiche.or.krwikipedia.org By comparing the reaction profiles of the deuterated and non-deuterated species, it is possible to gain a deeper understanding of the reaction mechanism and potentially identify previously unknown reaction channels. For instance, in the deoxydehydration of vicinal diols, mechanistic studies have focused on model linear substrates, and the exploration of cyclic deuterated diols could reveal new insights. chemrxiv.org

The biosynthesis of diols is another area where deuterated substrates could be used to probe enzymatic reaction mechanisms. nih.gov The study of thermal degradation products of ethylene glycol could also benefit from the use of deuterated analogues to trace reaction pathways. nist.gov

Overcoming Methodological Challenges in Deuterated Compound Research

Despite the immense potential of using deuterated compounds like this compound, there are several methodological challenges that need to be addressed.

The synthesis of specifically deuterated compounds can be complex and expensive. While simple H/D exchange with heavy water can be used to deuterate the hydroxyl groups of ethylene glycol, the synthesis of carbon-deuterated analogues requires more elaborate synthetic routes. nih.gov Developing more efficient and cost-effective synthetic methods is crucial for making these valuable research tools more accessible.

The analysis of deuterated compounds also presents challenges. The presence of partially deuterated species can complicate the interpretation of spectroscopic data. Careful purification and characterization are therefore essential. Furthermore, the accurate quantification of deuterium incorporation is critical for the reliable interpretation of kinetic isotope effects.

Another challenge lies in the potential for H/D exchange with the surrounding environment, particularly in protic solvents. This can lead to a loss of isotopic labeling over time and must be carefully considered when designing and conducting experiments.

Future research in this area will focus on developing new synthetic methodologies, advanced analytical techniques for the characterization of deuterated compounds, and experimental protocols that minimize unwanted isotopic scrambling.

Q & A

Q. Table 1. Key Parameters for Deuterated Ethylene Glycol Preparation

ParameterSpecificationReference
Isotopic purity≥98% D (validated by MS)
Buffer composition0.1 M borate pD 9.0 (D₂O-adjusted)
Centrifugation cycles4 cycles (30K MWCO, 4000 rpm)
Anaerobic preparationN₂-purged glovebox, <1 ppm O₂

Q. Table 2. Comparative Transport Properties in Deuterated Solvents

SystemΘ* (10⁻⁶ cm²/s)η\eta (mPa·s)Θη0.7\Theta \cdot \eta^{0.7}ConditionsReference
Ethylene Glycol-(OD)₂/D₂O1.7516.33.1225°C, 95% D₂O
Glycerol-D₅/D₂O3.89345.0125°C, 95% D₂O

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.